Cyclocytidine 5'-triphosphate
Description
Contextualization within Nucleotide Analog Research
Cyclocytidine 5'-triphosphate is classified within the broad category of nucleotide analogs, a group of synthetic molecules that structurally mimic naturally occurring nucleosides and nucleotides. nih.gov These analogs are fundamental tools in biochemistry and molecular biology, primarily because they can interfere with the synthesis of nucleic acids, DNA and RNA. nih.gov The core principle behind their mechanism of action lies in their structural similarity to endogenous purine (B94841) and pyrimidine (B1678525) nucleosides, which allows them to be recognized and processed by cellular enzymes. nih.gov
Nucleoside analogs are typically administered as prodrugs and must undergo intracellular phosphorylation to become active. nih.govucl.ac.uk Cellular kinases convert the nucleoside analog into its monophosphate, diphosphate (B83284), and finally its active triphosphate form. nih.gov This resulting nucleotide analog, such as this compound, can then act as a competitive inhibitor or a substrate for DNA and RNA polymerases. nih.gov When incorporated into a growing nucleic acid chain, these analogs often lead to chain termination because they lack the necessary chemical group (typically a 3'-hydroxyl group) for the addition of the next nucleotide, thereby halting the replication or transcription process. nih.gov This inhibitory effect on DNA and RNA synthesis is the basis for their use in various research applications. selleck.co.jpselleck.co.jpselleckchem.com
Cyclocytidine itself is considered a prodrug of Cytarabine (B982) (ara-C), a well-known pyrimidine nucleoside analog. selleckchem.comnih.govpeerj.com Upon entering a cell, Cyclocytidine is metabolized into its active triphosphate form, which is the key molecule that exerts its biological effects by inhibiting DNA synthesis. nih.govkarger.com
Historical Perspectives on Discovery and Early Biochemical Investigations
The development and study of Cyclocytidine and its derivatives are rooted in the broader exploration of pyrimidine antimetabolites that began several decades ago. Early synthetic methods developed in the 1970s and 1980s focused on producing Cytarabine from Cytidine (B196190), with Cyclocytidine being a key intermediate in this process. google.com
Initial biochemical investigations quickly established that for Cyclocytidine to be active, it must be metabolically converted within the cell. Research demonstrated that the primary active metabolite incorporated into cells was its triphosphate form. karger.com This phosphorylation is a critical activation step, turning the relatively inert nucleoside into a potent inhibitor of nucleic acid synthesis. nih.govucl.ac.uk
Early studies on related compounds provided a framework for understanding its mechanism. For instance, research published in 1981 on 3'-deoxycytidine (B105747) 5'-triphosphate (a similar analog) detailed its potent and competitive inhibition of DNA-dependent RNA polymerases I and II. nih.gov These investigations revealed that such analogs compete with the natural substrate, Cytidine 5'-triphosphate (CTP), for the active site of the polymerase enzymes. nih.gov These foundational studies established that the triphosphate form of cytidine analogs directly interferes with the enzymatic machinery responsible for building DNA and RNA strands.
Significance in Contemporary Biochemical and Molecular Biology Studies
This compound and its parent compound continue to be significant in modern research, particularly in virology and the study of DNA replication mechanisms. The ability of its triphosphate form to inhibit polymerases makes it a valuable tool for probing the function of these enzymes.
A notable contemporary application is in the study of the Hepatitis B Virus (HBV). A 2022 study demonstrated that Cyclocytidine hydrochloride can significantly inhibit the synthesis of HBV's relaxed circular DNA (rcDNA), a crucial precursor to the stable viral genetic archive in infected cells. nih.govpeerj.com The research suggests a dual mechanism of action for the active triphosphate metabolite: it can be incorporated into the growing viral DNA strand, or it can directly inhibit the activity of the HBV DNA polymerase. nih.govpeerj.com This finding highlights its potential use in studying DNA viruses that rely on either viral or host DNA polymerases for replication. peerj.com
Furthermore, analogs like 3'-deoxycytidine 5'-triphosphate are considered useful for molecular-level studies on the relationship between the DNA template and the substrate during RNA synthesis. nih.gov Because they selectively inhibit the incorporation of CTP without affecting other processes like poly(A) tail synthesis, they allow researchers to dissect specific steps in transcription. nih.gov
Detailed Research Findings
Below are interactive tables summarizing key research findings related to this compound and its analogs.
Table 1: Inhibition of Polymerases by Cytidine Analogs
| Analog | Target Enzyme | Inhibition Type | Key Finding | Reference |
|---|---|---|---|---|
| 3'-deoxycytidine 5'-triphosphate (3'-dCTP) | DNA-dependent RNA Polymerases I & II | Competitive | Strongly inhibits the incorporation of CTP into RNA. The Ki value for 3'-dCTP was 3.0 µM, compared to the Km value of 6.3 µM for the natural substrate CTP. | nih.gov |
| Cyclocytidine (as triphosphate metabolite) | Hepatitis B Virus (HBV) DNA Polymerase | Inhibitory | Significantly decreased the production of relaxed circular (rc) DNA in HBV-producing cells, suggesting direct inhibition of the viral polymerase activity. | nih.govpeerj.com |
Table 2: Metabolic Activation of Cyclocytidine
| Compound | Metabolic Process | Active Metabolite | Significance | Reference |
|---|---|---|---|---|
| Cyclocytidine | Intracellular phosphorylation | Cytarabine triphosphate (Ara-CTP) | Activation is required for the compound to inhibit DNA synthesis. | nih.govucl.ac.ukkarger.com |
| Carbodine (carbocyclic analog of cytidine) | Intracellular phosphorylation | Carbocyclic CTP (5'-triphosphate) | The 5'-triphosphate was identified as the major metabolite responsible for its biological activity. | asm.org |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
76248-24-3 |
|---|---|
Molecular Formula |
C9H15ClN3O13P3 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
[(2S,4R,5R,6R)-5,11-dihydroxy-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-4-yl]methyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid;hydrochloride |
InChI |
InChI=1S/C9H14N3O13P3.ClH/c10-7-3(13)1-12-8-6(23-9(12)11-7)5(14)4(22-8)2-26(15,16)24-28(20,21)25-27(17,18)19;/h1,4-6,8,10,13-14H,2H2,(H,15,16)(H,20,21)(H2,17,18,19);1H/t4-,5-,6+,8-;/m0./s1 |
InChI Key |
LAQPFDHWOCALOG-HZBXEUFMSA-N |
SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.Cl |
Isomeric SMILES |
C1=C(C(=N)N=C2N1[C@@H]3[C@H](O2)[C@H]([C@@H](O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.Cl |
Canonical SMILES |
C1=C(C(=N)N=C2N1C3C(O2)C(C(O3)CP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O.Cl |
Synonyms |
cyclo-CTP cyclocytidine 5'-triphosphate |
Origin of Product |
United States |
Chemical Synthesis and Analog Development of Cyclocytidine 5 Triphosphate
Methodologies for de novo Chemical Synthesis of Cyclocytidine 5'-triphosphate
The de novo chemical synthesis of this compound is a multi-step process that involves the formation of the cyclocytidine core, followed by the introduction of the triphosphate moiety at the 5'-position. This process requires careful selection of phosphorylation strategies and cyclization reactions, followed by rigorous purification and characterization of the final product.
The phosphorylation of nucleosides and their monophosphate derivatives is a critical step in the synthesis of nucleotide triphosphates. Several chemical methods have been developed for this purpose, each with its own advantages and limitations.
One common approach is the Yoshikawa-Kato-Takenishi procedure , which utilizes phosphoryl chloride (POCl₃) in a trialkyl phosphate (B84403) solvent, typically trimethyl phosphate. This method is effective for the direct phosphorylation of unprotected nucleosides at the 5'-position. However, regioselectivity can be a challenge, and protection of other reactive hydroxyl groups may be necessary to achieve the desired product.
Another widely used method is the Ludwig-Eckstein synthesis , which involves the reaction of a nucleoside with 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one, followed by oxidation and subsequent reaction with pyrophosphate. This method is known for its high efficiency and is applicable to a wide range of nucleosides.
For the conversion of nucleoside monophosphates to triphosphates, the Moffatt and Khorana method employing a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to activate the monophosphate for reaction with pyrophosphate is a classic approach. A more modern and efficient variation of this is the use of 1,1'-carbonyldiimidazole (CDI) to form a reactive phosphoimidazolide intermediate, which then readily reacts with pyrophosphate to yield the desired triphosphate. Enzymatic approaches, utilizing nucleoside monophosphate kinases, also offer a highly specific and efficient route for this conversion, often with high yields and under mild reaction conditions nih.govnih.gov.
A summary of common phosphorylation reagents is provided in the table below.
| Phosphorylation Reagent | Precursor | Product | Key Features |
| Phosphoryl chloride (POCl₃) | Nucleoside | Nucleoside 5'-monophosphate | Direct phosphorylation, may require protecting groups. |
| 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one | Nucleoside | Nucleoside 5'-triphosphate | High efficiency, two-step process. |
| Dicyclohexylcarbodiimide (DCC) / Pyrophosphate | Nucleoside 5'-monophosphate | Nucleoside 5'-triphosphate | Classic method for triphosphate synthesis. |
| 1,1'-Carbonyldiimidazole (CDI) / Pyrophosphate | Nucleoside 5'-monophosphate | Nucleoside 5'-triphosphate | Forms a reactive intermediate, high yield. |
| Nucleoside Monophosphate Kinase / ATP | Nucleoside 5'-monophosphate | Nucleoside 5'-diphosphate | Enzymatic, high specificity. |
| Nucleoside Diphosphate (B83284) Kinase / ATP | Nucleoside 5'-diphosphate | Nucleoside 5'-triphosphate | Enzymatic, high specificity. |
The formation of the O²,2'-cyclocytidine structure is a key step in the synthesis of the target molecule. This intramolecular cyclization is typically achieved by activating the 2'-hydroxyl group of cytidine (B196190) to facilitate nucleophilic attack by the 2-keto oxygen of the pyrimidine (B1678525) base.
A common method involves the treatment of cytidine with a reagent that can act as both a protecting group for the 3' and 5' hydroxyls and an activating agent for the 2'-hydroxyl. For instance, reaction with diphenyl carbonate can lead to the formation of a 2',3'-carbonate, which upon heating, can promote the desired cyclization.
Alternatively, selective activation of the 2'-hydroxyl group can be achieved. For example, treatment of a suitably protected cytidine derivative with a sulfonylating agent like p-toluenesulfonyl chloride can form a 2'-O-tosyl intermediate. Subsequent treatment with a base can then induce the intramolecular cyclization to form the O²,2'-anhydro bridge. A method for synthesizing O²,2'-cyclocytidine-5'-monophosphate (cyclo-CMP) involves the reaction of cytidine-5'-monophosphate (CMP) with acetylsalicyloyl chloride, which results in the formation of the cyclized monophosphate in high yield researchgate.net.
The purification of this compound from the reaction mixture is crucial to remove unreacted starting materials, reagents, and byproducts. Due to the ionic nature of nucleotide triphosphates, ion-exchange chromatography is a highly effective purification method. Anion-exchange resins are commonly used, where the negatively charged phosphate groups of the nucleotide bind to the positively charged resin. Elution is typically achieved using a salt gradient (e.g., ammonium bicarbonate or sodium chloride), with the triphosphate eluting at a higher salt concentration than the corresponding mono- and diphosphates dupont.com.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for the purification and analysis of nucleotides. By using an ion-pairing agent, such as triethylammonium acetate, in the mobile phase, the retention of the anionic nucleotides on the nonpolar stationary phase can be controlled, allowing for excellent separation nih.gov.
The characterization of the synthesized this compound relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is indispensable for confirming the structure of the molecule. ¹H and ¹³C NMR provide information about the proton and carbon environments in the sugar and base moieties, while ³¹P NMR is particularly useful for confirming the presence and connectivity of the three phosphate groups in the triphosphate chain.
Mass spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI), is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass analysis acs.orgwiley.comnih.gov. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information nih.gov.
Synthesis of Labeled this compound for Research Applications
The introduction of labels into this compound is essential for its use in various research applications, such as tracking its metabolic fate, studying enzyme kinetics, and developing affinity-based assays.
Isotopic labeling involves the incorporation of stable or radioactive isotopes into the molecule. For labeling with ¹³C and ¹⁵N , the synthesis would typically start from commercially available labeled precursors of the pyrimidine base or the ribose sugar nih.govresearchgate.netnih.gov. For instance, starting with ¹³C- or ¹⁵N-labeled cytosine or a labeled ribose derivative and carrying it through the synthetic route described in section 2.1 would yield the correspondingly labeled this compound.
Radioactive labeling, particularly with ³²P , is often performed at the terminal (γ) phosphate position of the triphosphate chain. This can be achieved by using [γ-³²P]ATP in an enzymatic phosphorylation of the corresponding nucleoside diphosphate, catalyzed by a nucleoside diphosphate kinase. Chemical methods for introducing ³²P at the γ-position also exist, often involving the reaction of the nucleoside diphosphate with ³²P-labeled phosphoric acid in the presence of a condensing agent.
Labeling with ³H (tritium) can be achieved by starting with a tritiated precursor or by catalytic tritium exchange on the final compound, although the latter may be less specific.
The attachment of fluorescent dyes or affinity tags to this compound transforms it into a powerful probe for biochemical studies.
Fluorescent tagging involves the covalent attachment of a fluorophore to the cytidine base. This is often achieved by modifying the C5 position of the pyrimidine ring. For example, a linker arm can be introduced at the C5 position, which can then be coupled to a fluorescent dye that has a reactive functional group (e.g., an N-hydroxysuccinimide ester or an isothiocyanate) nih.govspringernature.comoup.comnih.gov. The choice of fluorophore depends on the desired spectral properties for the specific application.
Affinity tagging , most commonly with biotin (B1667282), allows for the specific and high-affinity binding of the labeled nucleotide to avidin or streptavidin. Similar to fluorescent tagging, biotin is typically attached to the C5 position of the cytidine base via a linker arm. The length and chemical nature of the linker can be varied to optimize the interaction with the target protein nih.govnih.govchemrxiv.org. Biotinylated nucleotides are widely used in applications such as affinity purification, pull-down assays, and various blotting techniques.
Rational Design and Synthesis of this compound Analogs and Derivatives
The rational design of this compound analogs often involves modifications to the pyrimidine base to enhance therapeutic properties. These modifications can influence the molecule's interaction with target enzymes, metabolic stability, and cellular uptake. Key positions for modification on the cytosine ring include the N4-amino group and the C5-position.
N4-acylation is a common strategy to increase the lipophilicity of nucleoside analogs, which can improve their ability to cross cell membranes. The synthesis of N4-acyl-cyclocytidine 5'-triphosphate derivatives typically begins with the acylation of the exocyclic amino group of a protected cyclocytidine precursor. nih.gov This is often achieved using an acyl chloride or anhydride. Following the acylation step, the protecting groups are removed, and the 5'-hydroxyl group is phosphorylated to yield the triphosphate. A variety of acyl groups can be introduced, allowing for the fine-tuning of the analog's properties. researchgate.net
Modifications at the 5-position of the cytosine ring, such as the introduction of a halogen or an alkyl group, can also significantly impact the biological activity of the resulting analog. For example, 5-fluorouracil is a clinically used anticancer agent, and its corresponding nucleoside and nucleotide analogs have been extensively studied. The synthesis of 5-substituted cyclocytidine analogs generally starts from the corresponding 5-substituted cytidine derivative. This precursor is then subjected to a cyclization reaction to form the 2,2'-anhydro linkage, followed by phosphorylation at the 5'-position. rsc.org
Table 1: Examples of Base-Modified this compound Analogs and Synthetic Strategies
| Analog | Modification | Synthetic Precursor | Key Reaction Step |
|---|---|---|---|
| N4-Benzoyl-cyclocytidine 5'-triphosphate | N4-acylation | Cyclocytidine | Benzoylation of the N4-amino group |
| 5-Fluorothis compound | 5-halogenation | 5-Fluorocytidine | Cyclization and subsequent phosphorylation |
Modifications to the sugar moiety of this compound can profoundly affect its conformational preferences, resistance to enzymatic degradation, and interaction with target proteins. The rigid structure of the cyclocytidine nucleoside, enforced by the 2,2'-anhydro bond, provides a unique scaffold for such modifications.
One area of focus has been the synthesis of analogs with alterations at the 2'- and 3'-positions of the sugar ring. For instance, the introduction of a fluorine atom at the 2'-position can enhance the metabolic stability of the nucleoside by making it resistant to cleavage by nucleosidases. nih.gov The synthesis of 2'-deoxy-2'-fluoro-cyclocytidine analogs is a multi-step process that often starts with a suitably protected and fluorinated sugar intermediate. iu.edu
Another significant modification is the replacement of the furanose ring oxygen with a carbon atom, leading to carbocyclic analogs. nih.gov This change prevents the enzymatic cleavage of the glycosidic bond, which can significantly increase the in vivo half-life of the compound. The synthesis of carbocyclic cyclocytidine analogs is challenging and typically involves the construction of a functionalized cyclopentane ring system, followed by the attachment of the cytosine base and subsequent phosphorylation. ffame.orgnih.gov
Table 2: Sugar-Modified this compound Analogs and Synthetic Approaches
| Analog | Modification | Starting Material | Key Synthetic Challenge |
|---|---|---|---|
| 2'-Deoxy-2'-fluoro-cyclocytidine 5'-triphosphate | 2'-fluorination | Modified fluorinated ribose | Stereoselective introduction of the fluorine atom |
| Carbocyclic this compound | Carbocyclic ring | Chiral cyclopentene derivative | Stereocontrolled construction of the carbocyclic core |
The triphosphate chain of this compound is a critical determinant of its biological activity and is also a primary site of metabolic inactivation by cellular phosphatases. Modifications to the phosphate backbone are therefore a key strategy to enhance the stability and efficacy of these analogs.
A widely employed modification is the replacement of a non-bridging oxygen atom with sulfur, to create a phosphorothioate linkage. mdpi.com This modification can confer resistance to nuclease degradation. mdpi.com The synthesis of cyclocytidine 5'-(α-thio)triphosphate, for example, can be achieved by reacting cyclocytidine 5'-monophosphate with a thiophosphorylating agent. The resulting phosphorothioate is a mixture of two diastereomers at the α-phosphorus. biosyn.com
Another approach to stabilize the triphosphate moiety is to replace the bridging oxygen atoms. For instance, imidodiphosphate analogs, where a nitrogen atom replaces the oxygen between the β and γ phosphates, are highly resistant to enzymatic hydrolysis. The synthesis of these analogs typically involves the coupling of an activated cyclocytidine 5'-diphosphate with an imidodiphosphate precursor. Similarly, methylenebisphosphonate analogs, containing a non-hydrolyzable P-CH2-P linkage, can be synthesized to improve metabolic stability.
Table 3: Phosphate Backbone-Modified this compound Analogs
| Analog | Modification | Modified Linkage | Key Property |
|---|---|---|---|
| Cyclocytidine 5'-(α-thio)triphosphate | Phosphorothioate | Pα-S | Increased nuclease resistance mdpi.com |
| Cyclocytidine 5'-(β,γ-imido)triphosphate | Imidodiphosphate | Pβ-NH-Pγ | High resistance to hydrolysis |
The highly polar nature of nucleoside triphosphates, including this compound, severely limits their ability to cross cell membranes. To address this, various prodrug strategies have been developed to mask the negative charges of the phosphate groups, thereby facilitating cellular uptake. These prodrugs are designed to be inactive until they are metabolized intracellularly to release the active triphosphate form. nih.gov
One of the most successful approaches is the ProTide (pronucleotide) technology. ref.ac.uknih.gov In this strategy, the phosphate is masked with an aryl group and an amino acid ester. nucana.comcardiff.ac.uk After diffusing into the cell, the ester group is cleaved by cellular esterases. This is followed by the enzymatic removal of the amino acid by a phosphoramidase, which then triggers the release of the aryl group, yielding the free nucleoside monophosphate. nih.gov This monophosphate is then phosphorylated by cellular kinases to the active triphosphate.
Another prodrug strategy involves the use of phosphoramidate derivatives, where an amino acid is directly attached to the phosphate. Intracellular cleavage of the P-N bond by phosphoramidases releases the nucleoside monophosphate.
The cycloSal (cyclic saligenyl) technology represents a different approach where the phosphate is masked by a cyclic saligenyl phosphotriester. mdpi.com The intracellular release of the nucleotide is chemically driven by hydrolysis, which can be tuned by substituents on the salicyl alcohol aromatic ring. nih.govnih.gov An enzymatic cleavage can trigger this chemical release in some designs. uni-hamburg.de
Table 4: Prodrug Strategies for this compound and their Activation Mechanisms
| Prodrug Strategy | Masking Group | Activation Step 1 (Enzyme) | Activation Step 2 (Enzyme) | Released Intermediate |
|---|---|---|---|---|
| ProTide nih.gov | Aryl and amino acid ester | Esterase | Phosphoramidase | Cyclocytidine 5'-monophosphate |
| Phosphoramidate | Amino acid | Phosphoramidase | - | Cyclocytidine 5'-monophosphate |
Compound Index
| Compound Name |
|---|
| 5-Fluorothis compound |
| 5-Methylthis compound |
| Cyclocytidine |
| Cyclocytidine 5'-(α,β-methylene)triphosphate |
| Cyclocytidine 5'-(α-thio)triphosphate |
| Cyclocytidine 5'-(β,γ-imido)triphosphate |
| Cyclocytidine 5'-diphosphate |
| Cyclocytidine 5'-monophosphate |
| This compound |
Biochemical and Molecular Mechanisms of Cyclocytidine 5 Triphosphate Action
Interactions with DNA and RNA Polymerases
The primary mechanism of action of ara-CTP involves its interaction with DNA and RNA polymerases, leading to the inhibition of nucleic acid synthesis. researchgate.netwikipedia.org
Ara-CTP acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for DNA polymerases. medchemexpress.commdpi.com Its structural similarity to dCTP allows it to be recognized and incorporated into the growing DNA strand by these enzymes. The key difference lies in the arabinose sugar moiety of ara-CTP, which possesses a 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, unlike the cis configuration in ribose or the lack of a 2'-hydroxyl in deoxyribose. This structural feature is critical to its mechanism of action.
Once incorporated into the DNA strand, the arabinose sugar creates steric hindrance, making it a poor substrate for the subsequent addition of the next nucleotide. nih.gov This effectively terminates DNA chain elongation. While specific kinetic parameters for the incorporation of cyclocytidine 5'-triphosphate are not extensively documented as a distinct entity, studies on its active form, ara-CTP, provide insight. For instance, the Km of ara-CTP for DNA polymerase is in a similar range to that of the physiological substrate dCTP, indicating it can effectively compete for the enzyme's active site. mdpi.com
In the context of viral polymerases, such as that of the Hepatitis B virus (HBV), the triphosphorylated form of cyclocytidine has been shown to inhibit the polymerase activity involved in the synthesis of the positive strand of relaxed circular DNA (rcDNA). peerj.comnih.gov
The incorporation of ara-CTP into DNA is a central event in its cytotoxic effect, leading to the inhibition of DNA replication, particularly during the S phase of the cell cycle when DNA synthesis is most active. nih.gov The termination of chain elongation prevents the completion of DNA replication, ultimately triggering cell cycle arrest and apoptosis.
Furthermore, ara-CTP can also inhibit DNA repair processes. DNA polymerases involved in repair synthesis, such as DNA polymerase β, are also targets. By being incorporated into DNA during repair processes, ara-CTP can stall the repair machinery, leading to the accumulation of DNA damage. medchemexpress.com Studies have shown that oleic acid can inhibit DNA polymerase β activity by competing with 2'-deoxycytidine-5'-triphosphate, highlighting the enzyme's sensitivity to substrate analogs. nih.gov
Modulation of Nucleotide Metabolic Pathways
The intracellular activity of cyclocytidine's triphosphate form extends beyond direct interaction with polymerases to include the modulation of nucleotide metabolic pathways, which can further disrupt nucleic acid synthesis.
Cytidine (B196190) triphosphate (CTP) synthetase is a crucial enzyme that catalyzes the final step in the de novo synthesis of CTP from uridine (B1682114) triphosphate (UTP). wikipedia.org The activity of this enzyme is subject to feedback inhibition by CTP itself. Nucleoside analogs, upon conversion to their triphosphate forms, can also inhibit CTPS.
While direct kinetic data for the inhibition of CTPS by this compound is scarce, studies on similar compounds provide a strong basis for this mechanism. For example, the triphosphate form of a related compound, cyclopentenylcytosine (B51076) (CPEC), is a potent inhibitor of CTP synthetase, with a median inhibitory concentration (IC50) of 6 µM against bovine CTPS. nih.gov Another example is gemcitabine-5'-triphosphate (dF-dCTP), which acts as a potent competitive inhibitor of E. coli CTPS with respect to UTP, with a Ki of 3.0 µM. nih.gov It is plausible that ara-CTP, the active metabolite of cyclocytidine, also acts as a competitive inhibitor of CTPS, leading to a reduction in the intracellular pool of CTP. This inhibition would further enhance the cytotoxic effect by reducing the availability of the natural competitor for ara-CTP in DNA and RNA synthesis. mdpi.com
Table 1: Inhibition of CTP Synthetase by Nucleoside Triphosphate Analogs
| Inhibitor | Enzyme | IC50 / Ki | Kinetic Effect |
| Cyclopentenylcytosine triphosphate (CPEC-TP) | Bovine CTP Synthetase | 6 µM | Induces sigmoidal kinetics. nih.gov |
| Gemcitabine-5'-triphosphate (dF-dCTP) | E. coli CTP Synthetase | 3.0 ± 0.1 µM (Ki) | Competitive with respect to UTP. nih.gov |
The inhibition of key enzymes in nucleotide metabolism by ara-CTP can lead to significant imbalances in the intracellular pools of both pyrimidine (B1678525) and purine (B94841) nucleotides. By inhibiting CTP synthetase, ara-CTP can deplete the intracellular concentration of CTP. mdpi.com This depletion has a dual effect: it reduces the competition for ara-CTP at the level of DNA and RNA polymerases, and it can also affect the feedback regulation of other enzymes in the pyrimidine synthesis pathway.
A reduction in CTP levels can lead to an accumulation of its precursor, UTP. Alterations in pyrimidine nucleotide pools can, in turn, affect purine nucleotide synthesis through the complex regulatory networks that balance the production of these essential building blocks of nucleic acids. For example, the activity of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, is allosterically regulated by the levels of various nucleotide triphosphates. mdpi.com An imbalance in the dNTP pools, such as a decrease in dCTP, can disrupt this regulation and further impair DNA replication and repair. The cellular concentrations of deoxyribonucleotides are tightly controlled and are highest during the S phase of the cell cycle. nih.gov Perturbing this balance is a key component of the cytotoxic mechanism of nucleoside analogs.
Effects on Other Nucleotide-Metabolizing Enzymes
The intracellular concentration and efficacy of ara-CTP are significantly modulated by its interactions with several nucleotide-metabolizing enzymes beyond its primary targets. These enzymes control the balance between its activation and catabolism.
Cytidine Deaminase (CDA) and Deoxycytidylate Deaminase (dCMPD): While cyclocytidine is designed to be resistant to degradation, its active precursor, ara-C, is a substrate for cytidine deaminase (CDA), which converts it to the inactive metabolite 1-β-D-arabinofuranosyluracil (ara-U). oncohemakey.comnih.govresearchgate.net Similarly, the monophosphate form, ara-CMP, can be deaminated by deoxycytidylate deaminase (dCMPD) to the inactive ara-UMP. researchgate.netashpublications.org The activity of these deaminases reduces the amount of ara-C available for conversion to the active ara-CTP, and their overexpression is a recognized mechanism of clinical resistance. haematologica.orgnih.gov
Ribonucleotide Reductase (RNR): The interaction with RNR is indirect but significant. Ara-CTP is degraded by the enzyme SAMHD1, a dNTP triphosphohydrolase. eurekalert.orgnih.gov The activity of SAMHD1 is allosterically activated by the presence of natural deoxynucleoside triphosphates (dNTPs), the products of RNR. nih.govembopress.org Therefore, inhibitors of RNR, such as hydroxyurea (B1673989) or gemcitabine, deplete the intracellular dNTP pools. eurekalert.org This leads to a reduction in SAMHD1's enzymatic activity, which in turn spares ara-CTP from degradation, increasing its intracellular concentration and enhancing its cytotoxic effect. nih.govembopress.org Some evidence also suggests that ara-C may inhibit the conversion of cytidine triphosphate (CTP) to deoxycytidine triphosphate (dCTP), a reaction catalyzed by RNR. researchgate.net
CTP Synthetase (CTPS): CTP synthetase catalyzes the formation of CTP, a precursor for the dCTP that competes with ara-CTP for its targets. nih.govwikipedia.org While direct inhibition of CTPS by ara-CTP has not been firmly established, the balance of nucleotides is critical. High intracellular levels of dCTP, potentially driven by CTPS activity, can antagonize the action of ara-CTP. nih.gov In non-human models, mutations in the gene for CTP synthase have been shown to confer resistance to ara-C. wikipedia.org
Specific Enzyme and Protein Interactions
Ara-CTP exerts its primary effects through direct interactions with enzymes central to DNA replication and maintenance, characterized by specific binding affinities and mechanisms of action.
The principal targets of ara-CTP are the DNA polymerases. It acts as a competitive inhibitor of DNA polymerase α and, to a lesser degree, polymerase β, competing with the natural substrate dCTP. oncohemakey.compnas.org The stereochemistry of the ara-C molecule, specifically the presence of a hydroxyl group at the 2' position of the arabinose sugar in an orientation different from that in deoxyribose, is fundamental to its mechanism. pnas.org This structural feature allows ara-CTP to be incorporated into the growing DNA strand but then creates steric hindrance that impedes the rotation of the molecule, thereby halting further chain elongation by the polymerase. nih.gov
The binding affinity of ara-CTP has been quantified for different human DNA polymerases, demonstrating a stronger inhibition of the primary replicative polymerase, Pol α.
| Enzyme | Inhibitor | Ki (Inhibition Constant) | Reference |
|---|---|---|---|
| Human DNA Polymerase α | ara-CTP | 1.5 µM | nih.gov |
| Human DNA Polymerase β | ara-CTP | 7.6 µM | nih.gov |
| Human Leukemia Cell DNA Polymerase α | ara-CTP | ~1 µM | oncohemakey.com |
The primary interaction of ara-CTP with DNA polymerase occurs at the enzyme's active site, where it competes directly with dCTP, and is therefore not an example of allosteric regulation. oncohemakey.com The significant conformational impact occurs after its incorporation into the DNA strand. The arabinose sugar moiety prevents the DNA polymerase from proceeding, effectively acting as a chain terminator. patsnap.comnih.gov
Beyond polymerases, ara-CTP has a distinct interaction with human topoisomerase I (top1). When ara-C is incorporated into DNA, it enhances the formation of topoisomerase I cleavage complexes. pnas.org This occurs not by increasing the enzyme's binding to DNA, but by reversibly inhibiting the religation step of the topoisomerase reaction. pnas.org This trapping of top1 on the DNA strand represents an additional mechanism of DNA damage induced by the drug.
Role in Lipid Biosynthesis Pathways
The influence of ara-CTP extends to cellular lipid metabolism, affecting the synthesis of key membrane components and signaling molecules.
The connection between cytarabine (B982) and phospholipid synthesis is complex. It has been postulated that at high doses, ara-C can affect the synthesis of membrane phospholipids (B1166683). nih.gov A specific mechanism involves the formation of a minor metabolite, cytarabine diphosphocholine . nih.gov This molecule is an analog of cytidine diphosphocholine (CDP-choline), a critical precursor in the Kennedy pathway for the synthesis of major membrane phospholipids such as phosphatidylcholine (lecithin) and sphingomyelin. nih.gov The formation of cytarabine diphosphocholine may interfere with these essential biosynthetic pathways. nih.gov However, other studies have reported that ara-C does not inhibit the incorporation of choline (B1196258) into the phospholipids of certain cell lines, suggesting the effects may be cell type or condition-dependent. oncohemakey.com
There is direct evidence that metabolites of cytarabine regulate the synthesis of sialic acids, which are crucial terminal sugars on glycoproteins and glycolipids involved in cellular recognition and signaling. Ara-CTP acts as a competitive inhibitor of CMP-N-acetylneuraminic acid (CMP-AcNeu) synthetase , the enzyme responsible for producing the activated sugar nucleotide donor required for all sialylation reactions. nih.govaacrjournals.org Ara-CTP inhibits the enzyme but cannot be used as a substrate to form an analogous activated sugar. nih.govaacrjournals.org Furthermore, the monophosphate metabolite, ara-CMP, has been shown to be an inhibitor of sialyltransferase enzymes, which transfer sialic acid to glycoconjugates. nih.govaacrjournals.org Consistent with these enzymatic inhibitions, treatment of cells with ara-C leads to a measurable decrease in the amount of sialic acid found on glycoproteins. nih.gov
Cellular Uptake and Intracellular Distribution Mechanisms of this compound
Cyclocytidine is a prodrug that is biochemically converted to the pharmacologically active molecule, cytarabine (ara-C). selleckchem.comcaymanchem.comnih.gov Upon administration, cyclocytidine undergoes hydrolysis to form cytarabine. nih.govnih.gov This resulting cytarabine is then transported into the cell and undergoes a series of phosphorylation steps to become cytarabine 5'-monophosphate (ara-CMP), cytarabine 5'-diphosphate (ara-CDP), and finally the active form, cytarabine 5'-triphosphate (ara-CTP). nih.govnih.gov It is this triphosphate analogue that exerts its primary mechanism of action by inhibiting DNA synthesis. selleckchem.comnih.govpeerj.com The cellular uptake and subsequent intracellular distribution are therefore critical determinants of the compound's efficacy.
Nucleoside Transporter-Mediated Entry and Efflux
The entry of cytarabine, the active metabolite of cyclocytidine, into target cells is predominantly mediated by specific protein channels known as nucleoside transporters. These transporters are essential for the uptake of natural nucleosides required for nucleic acid synthesis and are co-opted by nucleoside analogues like cytarabine.
The primary transporter responsible for the cellular uptake of cytarabine is the human equilibrative nucleoside transporter 1 (hENT1). nih.govnih.gov hENT1 is a widely expressed bidirectional transporter, meaning it can facilitate the movement of its substrates both into and out of the cell, depending on the concentration gradient. Its efficiency in transporting cytarabine across the cell membrane is a crucial factor for the drug's subsequent intracellular activation and cytotoxic effect. nih.gov Some research also indicates that ENT2 may play a role in the transport of fluorinated nucleoside analogues, suggesting a potential, though less characterized, role in cytarabine transport as well. researchgate.net
Resistance to cytarabine can develop in cancer cells through the downregulation or loss of function of hENT1, which prevents the drug from reaching its intracellular targets. nih.gov To circumvent this, strategies such as lipid conjugation have been explored. By attaching fatty acids to nucleoside analogs, these prodrugs can become more lipophilic, potentially allowing them to bypass the need for nucleoside transporters and enter cells via passive diffusion through the cell membrane. nih.gov
| Transporter | Substrate | Role in Cellular Transport | Reference |
| hENT1 | Cytarabine | Primary transporter for cellular uptake. nih.govnih.gov | nih.govnih.gov |
| ENT2 | Fluorinated Nucleosides | Potential transporter for cytidine analogues. researchgate.net | researchgate.net |
Intracellular Compartmentalization and Sequestration
Following its transport into the cell, cytarabine undergoes a complex series of metabolic transformations and distributions that are highly compartmentalized. This intracellular trafficking is vital for the eventual incorporation of its active triphosphate form into DNA within the nucleus.
The initial and rate-limiting step of cytarabine's intracellular activation is its phosphorylation to cytarabine 5'-monophosphate (ara-CMP) by the enzyme deoxycytidine kinase (dCK). nih.gov This and subsequent phosphorylation steps to form ara-CDP and ara-CTP occur primarily in the cytoplasm. nih.govnih.gov Once formed, ara-CTP, the active triphosphate, must then be transported from the cytoplasm into the nucleus to exert its effect on DNA replication. nih.govresearchgate.net This nuclear translocation represents a key compartmentalization step.
Studies using radiolabeled cyclocytidine in rhesus monkeys have shown that the compound and its metabolites distribute to various tissues, with high concentrations detected in the kidney, liver, pancreas, and adrenal gland. jst.go.jp This indicates a systemic distribution and organ-specific accumulation.
Within the cell, there is evidence for further sequestration. The conversion of cytarabine to its various phosphorylated forms effectively traps the molecule inside the cell, as the charged phosphate (B84403) groups prevent it from readily diffusing back across the cell membrane. Furthermore, research into lipid-conjugated nucleoside analogs suggests that these formulations may lead to the trapping of the drug conjugates within intracellular compartments, potentially leading to a sustained release of the active drug over time. nih.gov
| Compound | Location/Compartment | Key Process | Reference |
| Cyclocytidine | Extracellular | Hydrolysis to Cytarabine | nih.govnih.gov |
| Cytarabine | Cytoplasm | Transport via hENT1; Phosphorylation by dCK | nih.govnih.gov |
| ara-CMP, ara-CDP | Cytoplasm | Sequential phosphorylation | nih.gov |
| ara-CTP | Cytoplasm -> Nucleus | Active form; transport into the nucleus for DNA incorporation | nih.govresearchgate.net |
Cellular and Subcellular Effects of Cyclocytidine 5 Triphosphate in Model Systems
Impact on Cell Cycle Progression and Regulation in in vitro Models
The integration of ara-CTP into cellular metabolic pathways directly impedes the machinery of cell division, leading to significant alterations in cell cycle progression. This interference is a cornerstone of its biological activity observed in various in vitro model systems.
The primary effect of cytarabine (B982) 5'-triphosphate on the cell cycle is the induction of arrest specifically during the S phase. nih.govcancer.govmedchemexpress.com The S phase, or synthesis phase, is the period when the cell replicates its DNA. Ara-CTP, being an analog of dCTP, competitively inhibits DNA polymerase, an enzyme crucial for DNA synthesis. nih.govselleckchem.commedchemexpress.com Furthermore, when ara-CTP is incorporated into a growing DNA strand, its unique sugar moiety (arabinose instead of deoxyribose) creates steric hindrance that effectively halts further elongation of the DNA chain. nih.govcancer.govnih.gov This cessation of DNA replication prevents the cell from completing the S phase and progressing to the G2 and M phases, resulting in a population of cells accumulating in the S phase. nih.govmedchemexpress.com
| Feature | Description | Reference |
| Affected Phase | S Phase (DNA Synthesis Phase) | nih.govcancer.govmedchemexpress.com |
| Primary Mechanism | Competitive inhibition of DNA polymerase. | nih.govselleckchem.commedchemexpress.com |
| Secondary Mechanism | Incorporation into DNA leading to chain termination due to steric hindrance from the arabinose sugar. | nih.govcancer.govnih.gov |
| Cellular Outcome | Cessation of DNA replication and inability to proceed to G2/M phases. | medchemexpress.com |
The disruption of DNA synthesis by cytarabine 5'-triphosphate triggers the cell's surveillance mechanisms, known as cell cycle checkpoints. numberanalytics.com These checkpoints are critical for maintaining genomic stability by ensuring that damaged or incompletely replicated DNA is not passed on to daughter cells. numberanalytics.com The presence of stalled replication forks and DNA strand breaks caused by ara-CTP activates the S-phase checkpoint. nih.gov This response is primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases, which are master regulators of the DNA damage response. nih.gov Activation of these kinases initiates a signaling cascade that prevents the cell from entering mitosis with compromised DNA, effectively enforcing the S-phase arrest. nih.govwikipedia.org
| Checkpoint | Trigger | Key Mediators | Consequence |
| S-Phase Checkpoint | Stalled DNA replication forks and DNA damage caused by ara-CTP incorporation. | ATM and ATR kinases | Halts cell cycle progression to allow for potential DNA repair; prevents entry into mitosis with unreplicated or damaged DNA. |
Induction of Programmed Cell Death (Apoptosis and Necrosis)
When the cellular damage induced by cytarabine 5'-triphosphate is beyond repair, the cell is directed towards programmed cell death pathways. This ensures the elimination of genetically unstable cells.
The accumulation of irreparable DNA damage is a potent trigger for apoptosis, or programmed cell death. nih.gov The incorporation of ara-CTP into DNA and the subsequent DNA strand breaks are recognized by the cell's damage sensors, initiating the intrinsic apoptotic pathway. nih.gov This pathway involves the mitochondria, which release pro-apoptotic factors like cytochrome c into the cytosol. This event leads to the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis. They dismantle the cell in an orderly fashion, leading to characteristic morphological changes and eventual cell death. nih.gov Studies on nucleoside analogs have confirmed that DNA damage is a primary route to inducing apoptosis. nih.gov
In addition to apoptosis, cytarabine has been shown to induce autophagy in cellular models. medchemexpress.comselleck.co.jp Autophagy is a catabolic process where the cell degrades its own components within lysosomes. It can serve as a survival mechanism under stress by recycling cellular components to provide energy. However, extensive or sustained autophagy can also lead to a form of programmed cell death known as autophagic cell death. The induction of autophagy by ara-CTP is likely a response to the significant cellular stress caused by DNA synthesis inhibition and the resulting energy deficit.
| Process | Description | Triggers |
| Apoptosis | Programmed cell death characterized by caspase activation and orderly cell dismantling. | Irreparable DNA damage and strand breaks resulting from ara-CTP incorporation. nih.gov |
| Autophagy | A cellular process of self-digestion that can be a survival or death pathway. | Cellular stress induced by inhibition of DNA synthesis. medchemexpress.comselleck.co.jp |
Modulation of Intracellular Signal Transduction Pathways
The effects of cytarabine 5'-triphosphate are mediated through its interaction with and subsequent perturbation of critical intracellular signaling pathways.
The most directly affected pathway is DNA synthesis and repair . Ara-CTP acts as a direct competitive inhibitor of DNA polymerases, the key enzymes in this pathway. nih.govcancer.gov This inhibition, along with the termination of the growing DNA chain, constitutes the primary mechanism of action. nih.govnih.gov
The resulting DNA damage activates the DNA Damage Response (DDR) pathway . This complex signaling network, orchestrated by kinases like ATM and ATR, senses the DNA lesions and coordinates the cellular response, which includes the activation of cell cycle checkpoints and the recruitment of DNA repair machinery. nih.gov If the damage is too severe, the DDR pathway can pivot from a pro-survival repair response to a pro-death apoptotic signal.
Finally, the activation of ara-CTP from its prodrug form, cyclocytidine, is itself a multi-step metabolic activation pathway . Cyclocytidine is first hydrolyzed to cytarabine, which is then sequentially phosphorylated by cellular kinases, such as deoxycytidine kinase, to yield the active triphosphate form. nih.govnih.gov The efficiency of this intracellular activation pathway can be a key determinant of the compound's ultimate biological effect.
| Pathway | Role and Modulation by ara-CTP | Reference |
| DNA Synthesis and Repair | Ara-CTP directly inhibits DNA polymerases and terminates DNA chain elongation, blocking replication and repair. | nih.govcancer.govnih.gov |
| DNA Damage Response (DDR) | Activated in response to ara-CTP-induced DNA damage, leading to cell cycle arrest and/or apoptosis via ATM/ATR signaling. | nih.gov |
| Metabolic Activation | A prerequisite for activity, involving the conversion of the cyclocytidine prodrug to cytarabine and subsequent phosphorylation to the active ara-CTP. | nih.govnih.gov |
Effects on Kinase Cascades
The cellular effects of Ara-CTP, the active metabolite of cyclocytidine, are intricately linked to the activation of specific kinase cascades, primarily as a consequence of DNA damage and metabolic stress.
DNA Damage Response (DDR) Kinases: The incorporation of Ara-CTP into DNA and subsequent chain termination is recognized by the cell as DNA damage, which activates the DNA Damage Response (DDR) pathway. nih.govpatsnap.com A key kinase in this pathway, Chk1, is activated via phosphorylation in response to the replicative arrest caused by nucleoside analogues like cytarabine. nih.gov The activation of the Chk1-Cdk2 DNA damage response pathway can induce an S-phase checkpoint, providing the cell with time to repair the damage. nih.gov This activation represents a cellular defense mechanism against the cytotoxic effects of the compound. nih.gov
Metabolic Stress Kinases: High concentrations of cytarabine have been shown to cause significant perturbations in cellular nucleotide pools in human promyelocytic leukemia HL-60 cells. mdpi.com Notably, a pronounced increase in the AMP/ATP ratio can occur, which is a critical signal for metabolic stress. mdpi.comresearchgate.net This shift in the cellular energy state can trigger the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. mdpi.comresearchgate.net Activated AMPK can, in turn, modulate the activity of downstream targets like the Forkhead Box, class O (FoxO) family of transcription factors, which are involved in processes such as cell cycle arrest and apoptosis. mdpi.com
| Kinase Cascade | Activating Stimulus | Downstream Effect | Cellular Model |
| Chk1 Kinase | DNA damage and replicative stress from Ara-CTP incorporation. nih.gov | Induction of S-phase cell cycle checkpoint. nih.gov | ML-1 (Myeloid Leukemia) nih.gov |
| AMP-activated protein kinase (AMPK) | Increased AMP/ATP ratio due to metabolic disruption. mdpi.comresearchgate.net | Activation of FoxO transcription factors, promoting cell cycle arrest. mdpi.com | HL-60 (Promyelocytic Leukemia) mdpi.com |
| c-Jun N-terminal Kinase (JNK) | Cellular stress signals following abrogation of the Chk1-mediated checkpoint. nih.gov | Translation of cellular stress into pro-apoptotic signals. nih.gov | ML-1 (Myeloid Leukemia) nih.gov |
Influence on Gene Expression and Protein Synthesis Regulation
The primary action of cyclocytidine's active metabolite, Ara-CTP, is the potent inhibition of DNA synthesis, with more limited direct effects on RNA synthesis and protein biosynthesis. nih.gov However, the cellular response to DNA replication stress triggers significant, specific changes in gene expression programs.
Exposure of leukemic cells to cytarabine initiates an adaptive response by altering the cell's transcriptome. nih.gov In a study on Acute Myeloid Leukemia (AML) cells, treatment with cytarabine resulted in the significant upregulation of 51 genes and the downregulation of 5 genes. nih.gov This highlights a broad transcriptional response to the drug-induced stress.
A key finding is the induction of the proto-oncogene c-jun in human myeloid leukemia cells (KG-1) following treatment with cytarabine. nih.gov The expression of c-jun is undetectable in untreated cells but is induced in a time- and concentration-dependent manner by the drug. nih.gov Transcriptional run-on analysis confirmed that this induction is regulated at the level of gene transcription. nih.gov Since c-jun is known to be involved in regulating differentiation, its induction may play a role in the differentiation-inducing effects of cytarabine. nih.gov While cytarabine potently inhibits DNA synthesis, its effect on RNA synthesis is weak, and it has been shown to have no effect on proteosynthesis in L1210 leukemia cells. nih.gov This suggests that the influence on protein levels is an indirect consequence of transcriptional changes and cell cycle arrest rather than a direct inhibition of the protein synthesis machinery.
Investigation in Defined Cellular Models of Proliferation and Differentiation
The effects of cyclocytidine and its active form have been investigated in various cellular models, confirming its impact on cell proliferation and demonstrating its potential to influence cellular differentiation, particularly in cancer cells. The compound's cytotoxicity is most pronounced in cells actively undergoing DNA synthesis (S-phase). nih.gov
Effects on Proliferation: In cancer cell lines, cyclocytidine is a potent inhibitor of proliferation. It inhibits the growth of L5178Y leukemia cells with a half-maximal inhibitory concentration (IC50) of 0.041 µg/ml. caymanchem.com Another study using L1210 leukemia cells found that an analogue of cyclocytidine inhibited DNA synthesis with an IC50 of 0.09 µmol/l. nih.gov In human promyelocytic leukemia HL-60 cells, cytarabine treatment at concentrations of 2.5 µM and 15 µM resulted in a significant increase in the percentage of cells in the G0/G1 phase, indicating cell cycle arrest. mdpi.com
Antiviral Activity: The anti-proliferative effects extend to viral replication. In a model using HBV-producing HepAD38 cells, treatment with 20 µM of cyclocytidine HCl significantly decreased the production of viral relaxed circular DNA (rcDNA), a key replicative intermediate. nih.govnih.gov This suggests the compound inhibits the synthesis of the positive strand of the viral DNA, likely through the inhibition of the HBV DNA polymerase by the triphosphorylated metabolite. nih.govpeerj.com
Effects on Differentiation: While direct studies on cyclocytidine are limited, its active component, cytarabine, has been shown to induce terminal differentiation in human myeloid leukemia cell lines. nih.gov This effect is linked to the drug's ability to modulate gene expression, including the induction of the c-jun proto-oncogene, which is associated with myeloid differentiation. nih.gov The process of cellular differentiation involves significant changes in a cell's gene expression, leading to a more specialized state. wikipedia.org The use of defined organoid models, which can be maintained in either a proliferative or differentiated state, is becoming an important tool for understanding how different cell populations respond to chemical compounds. frontiersin.org
| Cellular Model | Compound Tested | Key Finding | Quantitative Data | Reference(s) |
| L5178Y Leukemia Cells | Cyclocytidine | Inhibition of cell growth | IC50 = 0.041 µg/ml | caymanchem.com |
| L1210 Leukemia Cells | 5'-chloro-5'-deoxy-cyclocytidine | Inhibition of DNA synthesis | IC50 = 0.09 µmol/l | nih.gov |
| HL-60 Promyelocytic Leukemia Cells | Cytarabine | Induces cell cycle arrest | Significant G0/G1 arrest at 2.5 µM and 15 µM | mdpi.com |
| KG-1 Myeloid Leukemia Cells | Cytarabine | Induces terminal differentiation and c-jun gene expression | - | nih.gov |
| HepAD38 (HBV-producing) Cells | Cyclocytidine HCl | Inhibition of viral rcDNA production | Significant decrease at 20 µM | nih.govnih.gov |
Metabolism and Biotransformation of Cyclocytidine 5 Triphosphate
Intracellular Enzymatic Degradation Pathways
The intracellular degradation of Cyclocytidine 5'-triphosphate is anticipated to proceed through several key enzymatic pathways, primarily involving hydrolysis, deamination, and dephosphorylation. These processes are critical in the catabolism of both endogenous and xenobiotic nucleotides.
This compound is susceptible to two primary enzymatic modifications of its nucleoside structure: deamination of the cytosine base and hydrolysis of the anhydro bridge.
Deamination: Cytidine (B196190) deaminases are enzymes that catalyze the removal of an amine group from cytidine and its analogs, converting them into uridine (B1682114) derivatives. It is plausible that this compound can be recognized as a substrate by these enzymes, leading to the formation of Cyclouridine 5'-triphosphate. This metabolic step is significant as it can alter the base-pairing properties and the subsequent biological effects of the nucleotide. Studies on the parent compound, cyclocytidine, have shown its conversion to ara-uridine, indicating that deamination is a relevant metabolic pathway jst.go.jp.
Hydrolysis: The defining feature of cyclocytidine is the 2,2'-anhydro bond. This bond can be enzymatically or chemically hydrolyzed, opening the cyclized ring to form arabinosylcytosine (ara-C) derivatives. Therefore, this compound can be hydrolyzed to arabinosylcytosine 5'-triphosphate (ara-CTP), a known and potent cytotoxic agent. A mathematical model for cyclocytidine pharmacokinetics has highlighted this hydrolysis step as a key metabolic link to the formation of cytarabine (B982) (ara-C) in vivo nih.gov. This conversion is of particular importance as it effectively transforms a prodrug form into a highly active metabolite. The enzymatic hydrolysis is a controlled process that can be more specific and occur under milder conditions than chemical hydrolysis apcagro.com.
| Degradation Process | Enzyme Family | Resulting Metabolite | Significance |
| Deamination | Cytidine Deaminases | Cyclouridine 5'-triphosphate | Alters base-pairing potential |
| Hydrolysis | Hydrolases | Arabinosylcytosine 5'-triphosphate (ara-CTP) | Formation of a potent cytotoxic agent |
The triphosphate chain of this compound is a key determinant of its energy state and its ability to act as a substrate for polymerases. The phosphorylation state is dynamically regulated by kinases and phosphatases.
Dephosphorylation: Intracellular phosphatases, such as nucleotide pyrophosphatases/phosphodiesterases (NPPs) and other phosphohydrolases, play a crucial role in the catabolism of triphosphorylated nucleosides researchgate.net. These enzymes can sequentially hydrolyze the phosphate (B84403) bonds of this compound. The removal of the gamma-phosphate would yield Cyclocytidine 5'-diphosphate (CCDP), followed by the removal of the beta-phosphate to produce Cyclocytidine 5'-monophosphate (CCMP). Further dephosphorylation would result in the parent nucleoside, cyclocytidine. This cascade is a primary mechanism for inactivating the nucleotide and facilitating its elimination from the cell. General kinase and phosphatase activities are well-documented for modifying the 5'-ends of DNA molecules promega.com.
Phosphorylation: While this compound is already in its fully phosphorylated state, it's important to consider the reverse reactions. The parent nucleoside, cyclocytidine, would require sequential phosphorylation by cellular kinases (e.g., uridine-cytidine kinase, and subsequently by nucleoside monophosphate and diphosphate (B83284) kinases) to form the active triphosphate form. The balance between kinase and phosphatase activities dictates the intracellular concentration and half-life of this compound.
| Process | Enzyme Family | Substrate | Product |
| Dephosphorylation | Phosphatases/Pyrophosphatases | This compound | Cyclocytidine 5'-diphosphate |
| Dephosphorylation | Phosphatases | Cyclocytidine 5'-diphosphate | Cyclocytidine 5'-monophosphate |
| Dephosphorylation | Phosphatases | Cyclocytidine 5'-monophosphate | Cyclocytidine |
Identification and Characterization of Intracellular Metabolites
Based on the enzymatic pathways described above, a number of intracellular metabolites of this compound can be predicted. The identification and characterization of these metabolites are essential for understanding the compound's mechanism of action and resistance.
The primary metabolites expected to be found within the cell are:
Arabinosylcytosine 5'-triphosphate (ara-CTP): Formed via hydrolysis of the anhydro bridge, this is a major active metabolite.
Cyclouridine 5'-triphosphate: The product of deamination.
Cyclocytidine 5'-diphosphate (CCDP) and Cyclocytidine 5'-monophosphate (CCMP): Products of sequential dephosphorylation.
Cyclocytidine: The dephosphorylated parent nucleoside.
Arabinosyluracil (ara-U): Following the hydrolysis of cyclocytidine and subsequent deamination of the resulting arabinosylcytosine jst.go.jp.
The relative concentrations of these metabolites will depend on the specific enzymatic activities within a given cell type. For instance, in cells with high cytidine deaminase activity, a greater proportion of uracil-containing metabolites would be expected.
| Metabolite | Precursor | Formation Pathway | Potential Activity |
| Arabinosylcytosine 5'-triphosphate (ara-CTP) | This compound | Hydrolysis | Potent DNA polymerase inhibitor |
| Cyclouridine 5'-triphosphate | This compound | Deamination | Altered biological activity |
| Cyclocytidine 5'-diphosphate (CCDP) | This compound | Dephosphorylation | Inactive intermediate |
| Cyclocytidine 5'-monophosphate (CCMP) | Cyclocytidine 5'-diphosphate | Dephosphorylation | Inactive intermediate |
| Cyclocytidine | Cyclocytidine 5'-monophosphate | Dephosphorylation | Inactive, transportable form |
| Arabinosyluracil (ara-U) | Arabinosylcytosine | Deamination | Generally considered inactive |
Comparative Metabolism Across Diverse Biological Systems (e.g., bacterial, yeast, mammalian cell lines)
The metabolism of this compound is expected to vary across different biological systems due to differences in the expression and substrate specificity of the relevant enzymes.
Bacterial Systems: Many bacteria possess a range of nucleoside and nucleotide metabolizing enzymes. Some bacteria have been shown to have high inorganic triphosphatase activities nih.gov. The efficiency of cyclocytidine uptake and its subsequent phosphorylation to the triphosphate form, as well as the activity of deaminases and hydrolases, would likely differ from mammalian cells. For instance, the pyrimidine (B1678525) metabolic pathway in Bacillus subtilis is tightly regulated and could influence the processing of cytidine analogs nih.gov. The presence of specific bacterial enzymes could lead to unique metabolic profiles.
Yeast: Yeast, as a eukaryotic model, shares many metabolic pathways with mammalian cells. However, differences in enzyme kinetics and substrate specificity exist. The regulation of pyrimidine and phosphate metabolism in yeast could lead to quantitative differences in the formation of various metabolites of this compound compared to mammalian cells.
Mammalian Cell Lines: Significant variability in the metabolism of nucleoside analogs exists even among different mammalian cell lines. This is often attributed to varying levels of key enzymes such as cytidine deaminase and kinases. For example, the metabolism of cyclocytidine in rhesus monkeys, which have high cytidine deaminase activity similar to humans, leads to the formation of ara-uridine jst.go.jp. In contrast, cell lines with lower deaminase activity might show a different metabolite profile. The cellular elimination of a related compound, 2',2'-difluorodeoxycytidine 5'-triphosphate, was shown to be dependent on its intracellular concentration in CCRF-CEM cells nih.gov. Such cell-type-specific metabolic differences are crucial for determining the therapeutic window and potential toxicities of the compound. The interaction between bacterial and mammalian NAD metabolism highlights the potential for cross-kingdom influences on nucleotide pools nih.gov.
| Biological System | Key Metabolic Considerations | Potential Outcome |
| Bacteria | Presence of unique nucleotidases and deaminases. Different regulatory networks for pyrimidine metabolism nih.gov. | May lead to novel degradation pathways or different rates of metabolite formation. |
| Yeast | Similar core metabolic pathways to mammals but with potential differences in enzyme kinetics. | Quantitative differences in metabolite concentrations compared to mammalian cells. |
| Mammalian Cells | High inter-species and inter-tissue variability in deaminase and kinase activities jst.go.jp. | Cell-type specific efficacy and toxicity profiles. Potential for drug resistance through altered metabolism. |
Theoretical Pharmacokinetic Modeling and Simulation (excluding human in vivo data)
Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool for simulating the absorption, distribution, metabolism, and excretion (ADME) of a compound without relying on human in vivo data nih.govmdpi.com. A theoretical PBPK model for this compound would be constructed based on its physicochemical properties and in vitro metabolic data.
The model would consist of a series of interconnected compartments representing different organs and tissues. Each compartment is described by a set of differential equations that account for:
Physiological Parameters: Tissue volumes, blood flow rates, and hematocrit.
Drug-Specific Parameters:
Absorption: If administered orally, parameters for intestinal permeability and transport.
Distribution: Tissue-plasma partition coefficients, which determine how the compound distributes into different tissues.
Metabolism: Kinetic parameters (Vmax and Km) for the key enzymes involved in its degradation, such as cytidine deaminase, hydrolases, and phosphatases. These would be obtained from in vitro assays using, for example, liver microsomes or recombinant enzymes.
Excretion: Renal and biliary clearance rates.
A PBPK model for cyclocytidine has already been developed, which importantly links the pharmacokinetics of cyclocytidine to its metabolite, cytarabine, through a hydrolysis term nih.gov. A similar approach could be expanded for this compound, incorporating its dephosphorylation and deamination pathways. Such a model could be used to predict the intracellular concentrations of the parent compound and its key metabolites in various tissues, providing insights into its potential efficacy and toxicity in different preclinical species. Population pharmacokinetic modeling could further help in understanding the variability in its disposition mdpi.com.
| PBPK Model Component | Parameters to be Included for this compound |
| System Data | Species-specific physiological data (e.g., organ volumes, blood flows). |
| Compound Data | Molecular weight, pKa, logP, solubility. |
| Absorption | Intestinal permeability, active transport kinetics (if applicable). |
| Distribution | Tissue-to-plasma partition coefficients. |
| Metabolism | Vmax and Km for hydrolysis, deamination, and dephosphorylation in relevant tissues (e.g., liver, kidney, tumor). |
| Excretion | Renal clearance, biliary clearance. |
Structure Activity Relationship Sar Studies of Cyclocytidine 5 Triphosphate and Its Analogs
Identification of Key Structural Determinants for Biochemical Activity
The biochemical activity of cyclocytidine 5'-triphosphate is intrinsically linked to its unique structural features, which differentiate it from the endogenous nucleoside, cytidine (B196190). Cyclocytidine, a prodrug of cytarabine (B982) (araC), possesses a distinctive 2,2'-anhydro bridge between the sugar moiety and the pyrimidine (B1678525) base. nih.govtmu.edu.cn This structural constraint is a primary determinant of its biological properties.
The anhydro linkage renders cyclocytidine resistant to deamination by cytidine deaminase, an enzyme that rapidly inactivates araC. nih.govslideshare.net This resistance to metabolic degradation prolongs the compound's effective half-life, allowing for sustained conversion to its active triphosphate form. The mechanism of action for both cyclocytidine and araC is the inhibition of DNA synthesis. This occurs after cellular enzymes phosphorylate the nucleoside analog to its 5'-triphosphate derivative. ucl.ac.uk
Key structural modifications of cytidine analogs have been extensively studied to understand their impact on activity. Modifications to the sugar moiety, particularly at the 2' and 4' positions, and alterations to the pyrimidine base significantly influence the biological activity. For instance, the introduction of a fluorine atom at the 2'-position in the "ara" configuration has been shown to be a critical determinant for potent antitumor and antiviral activity. nih.gov
The triphosphate moiety is essential for the biological activity of nucleoside analogs, as it enables the molecule to act as a competitive inhibitor of DNA polymerases. ucl.ac.uksemanticscholar.org The ability of the cell to phosphorylate the nucleoside analog to its triphosphate form is a crucial factor in its efficacy. ucl.ac.uk
Table 1: Key Structural Features and their Impact on Activity
| Structural Feature | Modification | Impact on Biochemical Activity | Reference(s) |
| 2,2'-Anhydro Linkage | Present in Cyclocytidine | Confers resistance to cytidine deaminase, prolonging half-life. | nih.govslideshare.net |
| Ribose Moiety | 2'-Arabinofuranosyl (ara) configuration | Sterically hinders rotation within DNA, leading to chain termination. | tmu.edu.cn |
| 2'-Fluorine substitution (ara configuration) | Enhances antitumor and antiviral activity. | nih.gov | |
| 4'-Thio substitution | Can broaden the antitumor spectrum. | nih.gov | |
| Pyrimidine Base | 5-Fluorine substitution | Can modulate antitumor activity. | nih.gov |
| 6-Aza substitution | Can confer antiviral properties. | semanticscholar.orgbiopolymers.org.ua | |
| Phosphate (B84403) Chain | 5'-Triphosphate | Essential for inhibition of DNA polymerase. | ucl.ac.uksemanticscholar.org |
Stereochemical Influences on Molecular Recognition and Interaction
The stereochemistry of nucleoside analogs plays a pivotal role in their molecular recognition by and interaction with cellular enzymes, such as polymerases and kinases. The three-dimensional arrangement of atoms in these molecules dictates how they fit into the active sites of their biological targets.
The "ara" configuration of the 2'-hydroxyl group in cytarabine, the active form of cyclocytidine, is a classic example of stereochemical influence. This upward orientation of the hydroxyl group, in contrast to the downward "ribo" configuration of natural cytidine, creates steric hindrance upon incorporation into a growing DNA strand, ultimately leading to chain termination. tmu.edu.cn The rigid structure of cyclocytidine, due to the anhydro bridge, locks the sugar into a specific conformation, which influences its recognition by cellular kinases for phosphorylation. researchgate.net
The concept of the "three-point attachment" model, initially proposed by Easson and Stedman, provides a fundamental framework for understanding enantioselectivity in biological systems. nih.gov This model posits that for a chiral molecule to exhibit stereospecific activity, it must interact with its receptor at a minimum of three distinct points. This principle applies to the interaction of chiral nucleoside analogs like this compound with their target enzymes.
The chirality of the ribose sugar is a critical determinant for biological activity. acs.org The natural D-isomers of nucleosides are the preferred substrates for most enzymes. However, some L-nucleoside analogs, such as Troxacitabine, have demonstrated potent anti-tumor activity, highlighting that non-natural stereochemistry can be exploited for therapeutic benefit. nih.gov
Table 2: Stereochemical Features and their Role in Molecular Recognition
| Stereochemical Feature | Description | Influence on Molecular Interaction | Reference(s) |
| Anomeric Configuration | β-configuration | Correct orientation for recognition by polymerases and kinases. | acs.org |
| Sugar Pucker | Conformation of the furanose ring | Affects the overall shape of the nucleoside and its fit into enzyme active sites. | researchgate.net |
| 2'-Hydroxyl Orientation | "Ara" vs. "Ribo" configuration | "Ara" configuration leads to steric clash and DNA chain termination. | tmu.edu.cn |
| Chirality | D- vs. L-isomers | Most enzymes prefer D-isomers, but some L-isomers exhibit potent biological activity. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of compounds with their biological activities. nih.gov These models are valuable tools in drug design for predicting the activity of new analogs and for understanding the molecular features that drive activity.
While specific QSAR models for this compound are not extensively documented in the available literature, QSAR studies on other cytidine and nucleoside analogs provide insights into the types of descriptors that are important for their activity. These descriptors often include electronic, steric, and hydrophobic parameters. For example, a QSAR study on cytidine derivatives as potential inhibitors of SARS-CoV-2 RdRp utilized various molecular descriptors to build a predictive model. nih.gov
The development of a robust QSAR model involves several key steps:
Data Set Selection: A series of compounds with known biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, quantum-chemical) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates the descriptors to the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For nucleoside analogs, important descriptors in QSAR models often relate to the properties of the sugar and base moieties, such as their size, shape, and electronic characteristics. These models can help in the rational design of new analogs with improved potency and selectivity.
Table 3: Common Descriptors in QSAR Models for Nucleoside Analogs
| Descriptor Type | Examples | Relevance to Activity | Reference(s) |
| Electronic | Dipole moment, Partial charges | Influence electrostatic interactions with the target enzyme. | nih.gov |
| Steric | Molecular volume, Surface area | Relate to the size and shape of the molecule and its fit in the active site. | |
| Hydrophobic | LogP | Affects membrane permeability and interaction with hydrophobic pockets in the enzyme. | scienceopen.com |
| Topological | Connectivity indices | Describe the branching and connectivity of the molecular structure. | nih.gov |
| Quantum-Chemical | HOMO/LUMO energies | Relate to the reactivity and ability to form covalent bonds. | nih.gov |
Rational Design Principles for Enhanced Biochemical Specificity and Potency
The rational design of novel nucleoside analogs with enhanced biochemical specificity and potency is guided by an understanding of their SAR and the structure of their target enzymes. The goal is to create molecules that are more effectively recognized and utilized by their intended targets while minimizing off-target effects.
One key principle is the design of prodrugs, such as cyclocytidine, to overcome metabolic liabilities like enzymatic deamination. nih.govslideshare.net Another strategy involves modifying the nucleoside to improve its cellular uptake and phosphorylation.
Structure-based drug design, which utilizes the three-dimensional structure of the target enzyme, is a powerful approach for designing more specific inhibitors. For example, the crystal structure of Adenosine Deaminases Acting on RNA (ADARs) in complex with RNA has been used to rationally design cytidine analogs with improved activity. nih.govacs.org By modifying the cytidine base to enhance its interaction with key amino acid residues in the enzyme's active site, researchers were able to increase the catalytic rate of the enzyme. nih.govacs.org
Another design principle involves the introduction of chemical modifications that exploit unique features of the target enzyme or pathway. For instance, the design of GS-9148, a nucleotide analog active against resistant HIV strains, was based on a rational approach to maintain activity against mutated reverse transcriptase enzymes. asm.org
The development of nucleoside analogs with improved pharmacokinetic properties is also a major focus of rational design. This can involve conjugating the nucleoside to lipids to improve bioavailability and penetration of the blood-brain barrier.
Table 4: Rational Design Strategies for Nucleoside Analogs
| Design Principle | Approach | Desired Outcome | Reference(s) |
| Prodrug Design | Introduce a temporary modification (e.g., anhydro linkage) | Improve metabolic stability, oral bioavailability. | nih.govslideshare.net |
| Structure-Based Design | Utilize the 3D structure of the target enzyme | Design analogs with enhanced binding affinity and specificity. | nih.govacs.org |
| Bioisosteric Replacement | Replace functional groups with others that have similar properties | Fine-tune activity, reduce toxicity. | nih.gov |
| Conformational Restriction | Introduce structural constraints (e.g., cyclization) | Lock the molecule in an active conformation. | researchgate.net |
| Lipid Conjugation | Attach lipid moieties to the nucleoside | Enhance cellular uptake and pharmacokinetic properties. | asm.org |
Advanced Analytical and Spectroscopic Methodologies for Cyclocytidine 5 Triphosphate Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating and measuring Cyclocytidine 5'-triphosphate from complex biological matrices. High-performance liquid chromatography and its coupling with mass spectrometry are the cornerstones of this analytical approach.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of cytidine (B196190) compounds, including the triphosphate form. nih.gov Anion-exchange chromatography is a particularly effective method for separating cytidine 5'-monophosphate (CMP), cytidine 5'-diphosphate (CDP), and cytidine 5'-triphosphate (CTP). nih.gov This is due to the differing negative charges of the phosphate (B84403) groups at a given pH.
A rapid HPLC method utilizing a weak anion-exchange (WAX-1) column with UV detection at 260 nm has been developed for the measurement of CMP, CDP, and CTP. nih.gov This method demonstrates a wide linear range with high precision and repeatability, making it suitable for analyzing these compounds in biological samples. nih.gov The retention times for CMP, CDP, and CTP using this method are typically 0.723, 1.448, and 4.432 minutes, respectively, showcasing the excellent separation capabilities of the technique. nih.gov
Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, also offers a robust solution for retaining and separating highly polar nucleotides like cytidine triphosphates without the need for ion-pairing reagents. sielc.com Columns such as Primesep SB, which have strong embedded basic ion-pairing groups, can effectively separate mono-, di-, and tri-phosphate forms by an anion-exchange mechanism. sielc.com
| Compound | Retention Time (min) |
| Cytidine 5'-monophosphate (CMP) | 0.723 |
| Cytidine 5'-diphosphate (CDP) | 1.448 |
| Cytidine 5'-triphosphate (CTP) | 4.432 |
| Data from a study using an anion-exchange WAX-1 column. nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides enhanced selectivity and sensitivity for the analysis of this compound and its metabolites. This technique is particularly valuable for quantifying low-level analytes in complex biological matrices. nih.govnih.gov
A sensitive and selective LC-MS/MS method has been developed for the simultaneous determination of intracellular 1-beta-D-arabinofuranosylcytosine triphosphate (araCTP), cytidine triphosphate (CTP), and deoxycytidine triphosphate (dCTP). nih.gov This method often involves a solid-phase extraction (SPE) step using a weak anion-exchanger (WAX) cartridge for sample cleanup and enrichment, followed by separation on a porous graphitic carbon HPLC column. nih.gov Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion multiple reaction monitoring (MRM) mode. nih.gov This approach can achieve a lower limit of quantification (LLOQ) of 0.01 µg/mL for CTP. nih.gov
LC-MS methods are also crucial for studying the pharmacokinetics and metabolism of related compounds, such as 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), where the quantification of its triphosphate metabolite is essential. researchgate.net These methods provide the necessary sensitivity to track the conversion and exposure of such compounds in biological systems. researchgate.net The versatility of LC-MS allows for the analysis of a wide range of nucleotides and their derivatives in various biological samples, including cell lines and patient-derived materials. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool in the study of this compound, offering detailed structural information and the ability to trace metabolic pathways.
Tandem Mass Spectrometry for Metabolite Identification
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation and identification of metabolites of cyclocytidine and related nucleoside analogs. By subjecting a selected precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ion spectrum) is generated, which serves as a fingerprint for the molecule. researchgate.net
For instance, in the analysis of cytidine analogs, MS/MS can reveal characteristic losses, such as the neutral loss of a sugar moiety or phosphate groups, which helps in identifying the core structure and its modifications. researchgate.net The fragmentation of protonated cytidine and its analogs often involves the loss of the ribose or deoxyribose sugar, as well as fragmentation of the cytosine base itself. researchgate.net These fragmentation patterns are crucial for distinguishing between isomers and identifying unknown metabolites in complex mixtures.
Isotopic Tracing and Flux Analysis
Isotopic tracing, coupled with mass spectrometry, is a key technique for investigating the metabolic fate of this compound and its precursors. nih.gov By introducing stable isotope-labeled compounds (e.g., using ¹³C or ¹⁵N) into a biological system, researchers can track the incorporation of these isotopes into various metabolites over time. nih.govru.nl This allows for the elucidation of metabolic pathways and the quantification of metabolic fluxes. creative-proteomics.com
Metabolic flux analysis (MFA) using isotopic tracers provides a quantitative understanding of the rates of metabolic reactions within a network. creative-proteomics.com For example, by feeding cells ¹³C-labeled glucose, the labeled carbon atoms can be traced through glycolysis, the pentose (B10789219) phosphate pathway, and into the building blocks of nucleotides like CTP. ru.nl The resulting mass isotopologue distributions of CTP and other metabolites are measured by MS, providing detailed information about the activity of these pathways. researchgate.net This approach has been instrumental in understanding how metabolic pathways are rewired in various physiological and pathological states. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for studying the structure and dynamics of molecules like this compound in solution. Both proton (¹H) and phosphorus-31 (³¹P) NMR are particularly informative.
High-resolution ³¹P NMR spectroscopy allows for the individual assignment and quantification of purine (B94841) and pyrimidine (B1678525) nucleoside di- and triphosphates, including CTP, in cell extracts without the need for chromatographic separation. nih.gov The different phosphorus nuclei (α, β, and γ) in the triphosphate chain of CTP have distinct chemical shifts, providing a unique spectral signature. researchgate.net This technique is sensitive to the local chemical environment and can be used to study interactions with other molecules and enzymatic processes. nih.gov The natural abundance and high sensitivity of the ³¹P nucleus make it well-suited for quantitative analysis. mdpi.com
¹H NMR spectroscopy provides detailed information about the protons in the ribose sugar and the cytosine base of this compound. chemicalbook.comhmdb.ca The chemical shifts and coupling constants of these protons can be used to confirm the identity of the compound and to study its conformation in solution. Experimental ¹H NMR spectra for cytidine triphosphate are available in public databases like the Human Metabolome Database (HMDB). hmdb.ca
| Nucleus | Application in this compound Research | Key Findings |
| ³¹P | Quantification of individual nucleoside triphosphates in cell extracts. nih.gov | Allows for the distinct assignment of α, β, and γ phosphate signals. researchgate.net |
| ¹H | Structural confirmation and conformational analysis. chemicalbook.comhmdb.ca | Provides chemical shifts and coupling constants for protons in the ribose and cytosine moieties. hmdb.ca |
| Summary of NMR Spectroscopy Applications. |
Structural Elucidation of Intermediates and Analogs
The definitive identification of this compound and its related chemical entities relies heavily on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide detailed information on mass, elemental composition, and the precise arrangement of atoms within a molecule.
Modern metabolomics studies widely employ MS due to its high sensitivity and throughput. frontiersin.org For the analysis of this compound, techniques like electrospray ionization (ESI) coupled with high-resolution mass analyzers (e.g., time-of-flight or Orbitrap) can determine the exact mass of the parent ion and its fragmentation patterns. This data is critical for confirming the molecular formula and identifying structural components, such as the cyclocytidine base, the ribose sugar, and the triphosphate chain. For instance, fast-atom-bombardment/mass spectrometry has been successfully used to identify intermediates in the biosynthesis of other complex nucleotides, confirming proposed structures by matching the observed mass-to-charge ratio with the calculated molecular weight. nih.gov
While MS provides mass information, NMR spectroscopy is unparalleled for delineating the complete three-dimensional structure in solution. frontiersin.org One-dimensional (¹H, ¹³C, ³¹P) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of all atoms in the molecule. For nucleotide analogs, ¹H-NMR can confirm the stereospecific orientation of substituents on the sugar ring and the removal or modification of specific protons during enzymatic synthesis. nih.gov The integration of MS and NMR data provides a powerful strategy for overcoming the limitations of each individual technique, leading to high-confidence structural assignments for novel analogs and metabolic intermediates. nih.govrsc.org This combined approach is essential for verifying the successful synthesis of this compound and its derivatives, such as N4-acylated analogs, before their use in biological assays. nih.gov
Table 1: Key Spectroscopic Techniques for Structural Elucidation
| Technique | Information Provided | Application to this compound |
|---|---|---|
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition. | Confirms the successful synthesis and purity of the triphosphate. Identifies metabolic intermediates by mass. |
| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Helps to locate modifications on the base, sugar, or phosphate chain of analogs. |
| ¹H NMR | Information on the number, environment, and connectivity of protons. | Confirms the structure of the cyclocytidine ring and the ribose moiety. |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | Provides complementary data to ¹H NMR for full structural assignment. |
| ³¹P NMR | Information on the phosphorus atoms in the triphosphate chain. | Confirms the presence and connectivity of the alpha, beta, and gamma phosphates. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom-to-atom connectivity (H-H, C-H, C-P). | Establishes the complete covalent structure of complex analogs and intermediates. |
Real-time Monitoring of Enzymatic Reactions
Understanding the mechanism of action of this compound requires detailed kinetic analysis of the enzymes that metabolize it or are inhibited by it. Real-time monitoring provides crucial insights into reaction rates and mechanisms that are often missed by endpoint assays. rsc.org
Mass spectrometry coupled with high-performance liquid chromatography (HPLC-MS) is a powerful method for the kinetic analysis of enzymatic reactions in real time. nih.gov This technique allows for the direct measurement of the consumption of the substrate (e.g., this compound) and the formation of products over time. It is particularly valuable when a chromogenic or fluorogenic substrate analog is not available or does not accurately reflect the behavior of the natural substrate. nih.gov By transposing an enzyme reaction into a suitable buffer and directly spraying it into a mass spectrometer, even transient intermediate species can be detected and tracked. rsc.org
Other advanced techniques like Chemical Exchange Saturation Transfer (CEST) MRI have been developed to monitor the activity of enzymes such as cytosine deaminase, which metabolizes cytosine-based compounds. nih.gov This non-invasive imaging method can follow the kinetics of multiple enzymes in real-time within living tissue, offering a potential avenue for monitoring the efficiency of therapeutic strategies involving cyclocytidine analogs. nih.gov Furthermore, atomic force microscopy (AFM) has been used to monitor the enzymatic activity of single enzyme molecules by measuring conformational changes (height fluctuations) during the catalytic cycle, providing a unique nanoscale view of the reaction. mdpi.com These cutting-edge methods, alongside traditional spectroscopic assays, are essential for building a complete picture of the enzymatic processing of this compound.
X-ray Crystallography and Cryo-Electron Microscopy of this compound-Target Complexes
The determination of the three-dimensional structure of this compound bound to its protein targets is fundamental to understanding its mechanism of action and for guiding the rational design of improved therapeutics. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the two primary techniques for obtaining high-resolution structural information of protein-ligand complexes. jakemp.comcriver.com
X-ray crystallography has long been the gold standard for structural biology, providing atomic-level detail of how a ligand fits into the active site of its target protein. glenresearch.comresearchgate.net The process requires obtaining high-quality crystals of the target protein in complex with the ligand. researchgate.net Once crystals are grown, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, from which an atomic model of the complex is built. researchgate.netfrontiersin.org This technique is particularly well-suited for smaller proteins and can achieve very high resolutions. criver.com For nucleic acid-protein complexes, derivatization with heavy atoms like selenium can aid in solving the "phase problem," a major bottleneck in determining new structures. glenresearch.com
In recent years, cryo-EM has emerged as a revolutionary technique, especially for large, dynamic, or membrane-bound protein complexes that are difficult to crystallize. jakemp.comnuvisan.com In cryo-EM, purified protein-ligand complexes are rapidly frozen in vitreous ice, and thousands of images of individual particles are captured using an electron microscope. researchgate.net These images are then computationally averaged and reconstructed to generate a 3D model. jakemp.comresearchgate.net Cryo-EM has been successfully used to determine the structures of numerous challenging drug targets, including kinases and other proteins involved in cancer, sometimes in complex with their inhibitors. nuvisan.comnih.gov While specific crystal or cryo-EM structures of this compound bound to a target may not be publicly available, these powerful methodologies represent the definitive approach for visualizing the precise molecular interactions—such as hydrogen bonds and hydrophobic contacts—that govern its binding and inhibitory activity.
Table 2: Comparison of Structural Biology Techniques for Target-Ligand Complexes
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
|---|---|---|
| Sample State | Crystalline solid | Vitrified (frozen) solution |
| Resolution | Can achieve very high (atomic) resolution (<1.5 Å) | Routinely near-atomic resolution (2-4 Å), can reach <1.5 Å |
| Protein Requirements | High purity and concentration; must form well-diffracting crystals | Lower amounts needed; tolerant of some heterogeneity |
| Ideal Targets | Stable, well-ordered proteins and complexes, smaller proteins | Large proteins (>100 kDa), membrane proteins, flexible or multi-component complexes |
| Primary Challenge | Crystallization | Sample preparation (vitrification), computational processing |
Fluorescence and UV-Vis Spectroscopy for Binding and Kinetic Studies
Fluorescence and UV-Vis spectroscopy are versatile, widely accessible techniques that provide valuable data on both the binding affinity and kinetic parameters of ligand-target interactions.
UV-Vis spectroscopy is frequently used to monitor the rates of enzyme reactions by measuring the change in absorbance over time as a substrate is converted to a product. jascoinc.com For many enzymatic reactions involving nucleotides, there is a detectable shift in the UV absorbance spectrum between the substrate and the product, allowing for continuous monitoring. nih.gov By measuring the initial reaction velocity at various substrate concentrations, key kinetic parameters like the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) can be determined. jascoinc.comablelab.eu This approach is a cornerstone of enzyme kinetics and can be applied to study enzymes that phosphorylate cyclocytidine or are inhibited by its triphosphate form. researchgate.nettripod.com
Fluorescence spectroscopy offers exceptional sensitivity for studying binding events. nih.gov While this compound itself is not fluorescent, fluorescent analogs can be synthesized and used as probes. A common strategy is to attach a fluorophore to the nucleotide in a position that does not interfere with protein binding. uni-muenchen.de For example, fluorescent analogs of ATP, such as TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate), exhibit a significant increase in fluorescence intensity upon binding to a protein's hydrophobic active site. wikipedia.org This change in fluorescence can be used to perform titration experiments to accurately calculate binding and dissociation constants (Kd). wikipedia.org This approach allows for the characterization of the affinity of this compound for its target kinases or polymerases, providing essential quantitative data for drug development.
Computational and Theoretical Studies of Cyclocytidine 5 Triphosphate
Molecular Docking and Ligand-Protein Interaction Simulations
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. jscimedcentral.comasianjpr.com This technique is instrumental in understanding the binding modes and affinities that drive the biological activity of molecules like cyclocytidine and its triphosphate form.
Research has been conducted to evaluate the interaction of various compounds, including cyclocytidine hydrochloride, with key protein targets. In one study, virtual screening was performed against the main protease (Mpro or 3CLpro) of SARS-CoV-2, an essential enzyme for viral replication. researchgate.netnih.govresearchgate.net Cyclocytidine hydrochloride was identified as a compound that binds to the protease with a favorable docking score, suggesting a potential interaction. researchgate.netnih.gov The binding is characterized by hydrophobic interactions and hydrogen bonding within the active site of the protease. researchgate.netnih.gov
Furthermore, to understand the activation of the prodrug, studies have focused on the interaction of its active form, cytarabine (B982) (Ara-C), with the enzymes responsible for its phosphorylation. The initial and rate-limiting step in the activation of cytarabine is its conversion to a monophosphate by deoxycytidine kinase (dCK). mdpi.commdpi.com Molecular docking studies have elucidated the binding mode of cytarabine within the active site of dCK, providing a basis for understanding its efficiency as a substrate and for designing more potent analogues. mdpi.comresearchgate.net These simulations help to explain how minor structural changes, such as the inversion of a hydroxyl group in the sugar moiety, can lead to significant differences in biological activity. mdpi.comresearchgate.net
| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interactions Noted |
| Cyclocytidine hydrochloride | SARS-CoV-2 Main Protease (PDB: 6lu7) | -5.1 to -6.8 | Hydrogen bonding, Hydrophobic interactions researchgate.netnih.gov |
| Cytarabine (Ara-C) | Deoxycytidine Kinase (dCK) | Not specified in results | Interactions guiding phosphorylation efficiency mdpi.comresearchgate.net |
Molecular Dynamics (MD) Simulations of Cyclocytidine 5'-triphosphate and its Biological Targets
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of molecular systems over time. researchgate.net These simulations can reveal the stability of ligand-protein complexes, conformational changes, and the intricate network of interactions that are not apparent from static docking poses. nih.govrsc.org While specific MD simulation studies focused exclusively on this compound are not widely documented, the methodology has been extensively applied to its active form, cytarabine (Ara-CTP), and other nucleoside triphosphate analogs, providing a clear framework for how such studies would be conducted. nih.govrsc.orgresearchgate.net
MD simulations of cytarabine complexed with proteins like human serum albumin have been performed to understand its transport and release properties. nih.gov Such simulations typically track metrics like the root-mean-square deviation (RMSD) to assess the stability of the complex and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand. mdpi.com For example, simulations of cytarabine with human serum albumin at different temperatures (normal vs. cancer cell temperature) showed changes in the stability of the complex, suggesting temperature sensitivity in drug release. nih.gov
In the context of its mechanism of action, MD simulations of Ara-CTP incorporated into DNA would be invaluable. Such studies could elucidate how the arabinose sugar moiety sterically hinders DNA rotation and affects duplex stability, which is believed to be a key part of its inhibition of DNA synthesis. nih.govoup.com Simulations on similar systems, like fucoidan (B602826) nanoparticles encapsulating cytarabine, have been used to investigate the encapsulation process and release mechanisms, driven primarily by intermolecular hydrogen bonding. rsc.org
| Simulation Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, GROMOS, OPLS | Describes the potential energy of the system's particles. mdpi.comresearchgate.net |
| Solvent Model | Explicit (e.g., TIP3P, SPC/E water) | Simulates the physiological aqueous environment. rsc.org |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Allows for the observation of biologically relevant motions and events. nih.gov |
| Temperature & Pressure | 300-313 K, 1 bar | Simulates physiological conditions. nih.gov |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds, Binding Free Energy (MM/GBSA) | To quantify stability, flexibility, specific interactions, and binding affinity. mdpi.com |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule. wikipedia.orggithub.iosimonsfoundation.org These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, which governs its geometry, stability, and chemical reactivity. github.ioarxiv.org For this compound and its analogues, these calculations provide fundamental insights that complement experimental data.
DFT studies on cytidine (B196190) and its derivatives have been used to investigate their structure-activity relationships. researchgate.netrsc.org By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine global reactivity descriptors like the HOMO-LUMO energy gap, hardness, softness, and electrophilicity index. mdpi.comnepjol.info A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. mdpi.com
These calculations are also crucial for studying conformational changes and intramolecular interactions, such as the π–π stacking observed in certain protected cytidine analogues. rsc.org Furthermore, quantum chemistry can elucidate the electronic basis for the photophysical properties of fluorescent cytidine analogues, helping to design better probes for studying nucleic acids. nih.gov The calculations can rationalize how factors like base pairing and stacking influence fluorescence, correlating with the electronic character (electron-rich or electron-deficient) of the analogue. nih.gov
| Calculated Property | Method | Significance for this compound |
| Optimized Molecular Geometry | DFT (e.g., B3LYP) | Predicts the most stable 3D structure. rsc.orgnepjol.info |
| HOMO/LUMO Energies | DFT | Determine chemical reactivity, polarizability, and electronic transitions. mdpi.comnepjol.info |
| Mulliken Atomic Charges | DFT | Indicates the charge distribution and identifies potential sites for electrostatic interactions. nepjol.info |
| Vibrational Frequencies | DFT | Predicts the infrared spectrum, aiding in experimental characterization. nepjol.info |
| Reaction Energy Profiles | DFT | Elucidates the thermodynamics and kinetics of metabolic reactions or chemical modifications. rsc.org |
In Silico Prediction of Metabolic Transformation Pathways
Understanding the metabolic fate of a drug is critical for evaluating its efficacy and potential toxicity. In silico tools for metabolism prediction have become indispensable in early-stage drug discovery, offering a rapid and cost-effective way to forecast how a compound will be transformed in the body. researchgate.netnih.gov
For a prodrug like cyclocytidine, the primary metabolic transformation is its hydrolysis to the active drug, cytarabine. mdpi.com Further metabolism of cytarabine involves phosphorylation to its mono-, di-, and triphosphate forms. mdpi.commdpi.com However, it can also be deactivated by enzymes like cytidine deaminase into the inactive metabolite, uracil (B121893) arabinoside. mdpi.com
Modern computational tools like BioTransformer and MetaPredictor can predict a wide range of metabolic reactions. nih.govresearchgate.netosti.govmacinchem.org These platforms use a combination of knowledge-based rules derived from extensive databases of known biotransformations and machine learning models to predict Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism. researchgate.netnih.gov By inputting the structure of cyclocytidine or its triphosphate form, these tools can generate a map of potential metabolites, the enzymes likely responsible (e.g., Cytochrome P450s, UGTs), and the sites on the molecule where these transformations are most likely to occur. researchgate.net This predictive power helps in anticipating the full metabolic profile of the drug and its analogues, guiding further experimental validation. researchgate.net
| Metabolic Prediction Tool | Approach | Predicted Transformations for a Nucleoside Analog |
| BioTransformer | Rule-based and Machine Learning nih.govmacinchem.org | Phase I (Hydroxylation, Dealkylation), Phase II (Glucuronidation, Sulfation) nih.gov |
| MetaPredictor | Deep Language Models with Prompt Engineering | Prediction of major and less common enzyme-catalyzed metabolites researchgate.net |
| General Expert Systems | Knowledge-based rules (e.g., METEOR) researchgate.net | Hydrolysis, Oxidation, Reduction, Conjugation reactions researchgate.net |
Computational Design and Virtual Screening of Novel Analogs
The insights gained from computational studies on this compound and its interactions provide a solid foundation for the rational design of novel analogues with improved properties. mdpi.comresearchgate.net Computational design and virtual screening are powerful strategies to explore vast chemical spaces and identify promising new drug candidates efficiently. nih.govnih.gov
The process typically begins with a validated biological target. A large database of compounds, known as a virtual library, is then screened in silico against this target. nih.gov Molecular docking is the primary tool for this initial screening, rapidly predicting the binding mode and affinity of thousands or millions of compounds. jscimedcentral.comfrontiersin.org Hits from this virtual screen, which show promising docking scores and interactions, are then prioritized for further analysis. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models can also be developed. These models mathematically correlate the chemical features of a series of molecules with their biological activity, allowing for the prediction of activity for new, unsynthesized analogues. researchgate.net
For cyclocytidine, this approach could be used to design analogues that are better substrates for activating kinases like dCK, have higher affinity for their ultimate targets (e.g., DNA polymerases), or possess altered metabolic stability. mdpi.comresearchgate.net For instance, a computational prodrug design methodology was used to systematically create cytarabine prodrugs with varying lipid chains to enhance membrane permeability for liposomal formulations, demonstrating how in silico approaches can be used to fine-tune pharmacokinetic properties. acs.org This iterative cycle of design, prediction, and experimental validation accelerates the discovery of next-generation therapeutics. nih.govmdpi.com
| Step | Computational Method(s) | Objective |
| 1. Target Identification & Validation | - | Identify the biological macromolecule to be targeted. |
| 2. Virtual Library Preparation | - | Assemble a large collection of digital small molecule structures for screening. nih.gov |
| 3. Virtual Screening | Molecular Docking | Rapidly filter the library to identify compounds that likely bind to the target. nih.govfrontiersin.org |
| 4. Hit Prioritization | Scoring Functions, MM/GBSA | Rank the initial hits based on predicted binding affinity and interaction quality. frontiersin.org |
| 5. Lead Optimization | QSAR, Free Energy Perturbation (FEP) | Iteratively modify hit compounds to improve potency, selectivity, and ADME properties. researchgate.netacs.org |
| 6. Experimental Validation | - | Synthesize and test the most promising in silico candidates in biological assays. nih.gov |
Applications of Cyclocytidine 5 Triphosphate As a Biochemical Probe and Research Tool
Use in Enzyme Assays and Mechanistic Investigations of Nucleic Acid Enzymes
The primary mechanism of action for the active metabolite of cyclocytidine, ara-CTP, is its interaction with DNA polymerases. This interaction makes it and other similar nucleotide analogs invaluable for enzyme assays and for dissecting the mechanisms of nucleic acid enzymes.
In biochemical assays, ara-CTP acts as a competitive inhibitor with respect to the natural substrate, deoxycytidine triphosphate (dCTP). nih.gov Its incorporation into a growing DNA strand by DNA polymerase sterically hinders the rotation of the molecule, effectively terminating DNA chain elongation and halting replication. nih.gov This property is exploited in cell-free enzyme assays to study the kinetics and substrate specificity of various DNA polymerases. By measuring the rate of inhibition, researchers can determine the affinity of the enzyme for the analog compared to its natural substrate.
Modified nucleotides are broadly used to probe enzyme mechanisms. For instance, analogs with non-hydrolyzable phosphate (B84403) groups can be used to trap an enzyme in a specific conformational state, allowing for structural studies. Similarly, C5-modified 2'-deoxycytidine-5'-triphosphates have been synthesized and systematically tested as substrates for a range of DNA polymerases, including Taq and KOD polymerases, in PCR assays. nih.gov These studies reveal that the ability of a polymerase to incorporate a modified nucleotide is highly dependent on the chemical nature of the modification, the specific polymerase used, and even the template sequence. nih.gov
Research on Hepatitis B Virus (HBV) has shown that cyclocytidine hydrochloride can block the synthesis of the viral relaxed circular DNA (rcDNA) in a cell-free endogenous polymerase reaction (EPR). peerj.com This suggests a direct or indirect inhibition of the HBV DNA polymerase activity, providing a method to assay the function of this viral enzyme and screen for inhibitors. peerj.com The use of chain-terminating nucleotide analogs, such as 2',3'-dideoxyguanosine (B1417426) 5'-triphosphate (ddGTP), as inhibitors of DNA polymerase α further exemplifies this approach in characterizing enzyme function and inhibition kinetics. medchemexpress.com
Application in Nucleic Acid Labeling and Probe Development
While cyclocytidine 5'-triphosphate is not employed for labeling, the broader class of modified cytidine (B196190) triphosphates is central to the development of probes for nucleic acid detection and analysis. These modified nucleotides contain a label, such as a fluorophore or a hapten (like biotin), attached to the cytidine base, often at the C5 position. whiterose.ac.uk
These labeled triphosphates can be enzymatically incorporated into DNA or RNA using techniques like PCR, nick translation, random primed labeling, or in vitro transcription. revvity.comaatbio.com The resulting labeled nucleic acid can then be used as a probe in a variety of molecular biology applications.
Key applications include:
Fluorescence in situ Hybridization (FISH): Probes labeled with fluorescent dyes are used to visualize the location of specific DNA sequences on chromosomes or in cells. aatbio.comthermofisher.com
Microarray Analysis: DNA or RNA labeled with different fluorophores can be hybridized to microarrays to measure gene expression levels or detect single nucleotide polymorphisms (SNPs). revvity.comjenabioscience.com
Electrophoretic Mobility Shift Assays (EMSA): Labeled probes are used to study protein-nucleic acid interactions. jenabioscience.com
A two-step labeling method is often preferred. First, a nucleotide analog containing a reactive group, such as an amine or alkyne (e.g., aminopropargyl-dCTP), is incorporated into the nucleic acid. aatbio.com Then, a reactive dye or hapten is chemically conjugated to the incorporated tag. This method avoids potential issues with polymerases being unable to efficiently incorporate bulky, pre-labeled nucleotides and allows for consistent, high-density labeling. aatbio.comthermofisher.com
Interactive Table: Examples of Modified Cytidine Triphosphates for Nucleic Acid Labeling
| Compound/Analog | Label/Modification | Incorporation Method | Applications | Reference(s) |
|---|---|---|---|---|
| Cyanine 5-dCTP | Cyanine 5 (fluorophore) | In vitro transcription | RNA probes for in situ hybridization, microarrays | revvity.com |
| 5-Propargylamino-dCTP | Aminopropargyl group | PCR, reverse transcription, nick translation | Two-step labeling with amine-reactive dyes/biotin (B1667282) for FISH, microarrays | aatbio.com |
| pCp-Cy5 | Cyanine 5 (fluorophore) | 3'-End Labeling with T4 RNA Ligase | 3'-end labeling of RNA/miRNA for microarrays, EMSA | jenabioscience.com |
| [¹²⁵I]iodo-dCTP | ¹²⁵I (radioisotope) | Nick translation, reverse transcription | DNA/RNA probes for in situ hybridization with autoradiography | revvity.com |
| 5-Aminohexylacrylamido-dCTP | Amine-modified linker | PCR, reverse transcription, nick translation | Two-step labeling with amine-reactive dyes/haptens | thermofisher.com |
Utility in in vitro Cell Culture Studies for Biological Pathway Elucidation
Cyclocytidine and its analogs are frequently used in in vitro cell culture models to investigate fundamental biological pathways, particularly those related to cell proliferation, nucleotide metabolism, and DNA synthesis.
In a key study, cyclocytidine was shown to inhibit the growth of L5178Y leukemia cells in vitro with a 50% inhibitory concentration (IC₅₀) of 0.041 µg/ml. caymanchem.com The same study demonstrated that it specifically inhibits DNA synthesis by blocking the incorporation of thymidine. caymanchem.com Similarly, a derivative, 5'-chloro-5'-deoxy-cyclocytidine, was found to be a potent inhibitor of L1210 leukemia cell growth (IC₅₀ = 0.09 µmol/l) and DNA synthesis, while having a much weaker effect on RNA synthesis and no effect on protein synthesis. nih.gov These findings help to elucidate the specific reliance of these cancer cells on de novo DNA synthesis for survival and proliferation.
Furthermore, the carbocyclic analog of cyclocytidine was evaluated for its antiviral activity against influenza viruses in cell culture, demonstrating the utility of these compounds in virology research. asm.org The study of how these analogs are metabolized within cells is also critical. For instance, methods have been developed to measure the intracellular concentration of the active triphosphate form of related drugs, such as cyclopentenyl cytosine (CPEC). nih.gov Measuring the levels of cyclopentenyl cytosine 5'-triphosphate (CPEC-TP) in peripheral blood mononuclear cells from patients allowed researchers to study the variability in drug activation, providing insights into metabolic pathways and potential mechanisms of drug resistance. nih.gov
Interactive Table: In Vitro Activity of Cyclocytidine and Related Analogs
| Compound | Cell Line | Biological Effect | IC₅₀ | Reference(s) |
|---|---|---|---|---|
| Cyclocytidine | L5178Y Leukemia | Inhibition of cell growth | 0.041 µg/ml | caymanchem.com |
| Cyclocytidine | L5178Y Leukemia | Inhibition of DNA synthesis | 110 µg/ml | caymanchem.com |
| 5'-chloro-5'-deoxy-cyclocytidine | L1210 Leukemia | Inhibition of cell growth & DNA synthesis | 0.09 µmol/l | nih.gov |
| 5'-chloro-5'-deoxy-cyclocytidine | L1210 Leukemia | Inhibition of RNA synthesis | > 250 µmol/l | nih.gov |
| Carbodine (Carbocyclic cytidine) | MDCK cells | Antiviral activity against Influenza A | - | asm.org |
Development of Affinity Reagents for Target Identification
The development of affinity reagents is a powerful strategy in chemical biology to identify the cellular targets of a compound or to isolate proteins that interact with a specific molecule. Modified nucleotides are well-suited for creating such reagents. While there are no specific reports on the use of this compound for this purpose, the general principles are well-established using other nucleotide analogs.
The strategy involves synthesizing a nucleotide analog that contains a "handle" for affinity purification. This handle is typically a biotin molecule for strong binding to streptavidin-coated beads, or a reactive group like an alkyne or azide (B81097) for "click chemistry" ligation to a reporter tag.
For example, an aminopropargyl-modified dCTP can be incorporated into DNA enzymatically. aatbio.com The resulting alkyne-containing DNA can then be reacted with an azide-biotin conjugate via a copper-catalyzed click reaction. This biotinylated DNA can be immobilized on streptavidin beads and used as "bait" to pull down interacting proteins from a cell lysate, such as DNA polymerases, helicases, transcription factors, or DNA repair enzymes. The captured proteins can then be identified using mass spectrometry.
This approach allows for the unbiased identification of protein targets and interaction partners, providing crucial information about a compound's mechanism of action and its role in cellular pathways. The ability to enzymatically synthesize a modified nucleic acid containing the affinity tag ensures that the probe closely mimics the natural substrate, increasing the likelihood of capturing physiologically relevant interactions.
Emerging Research Frontiers and Future Directions in Cyclocytidine 5 Triphosphate Studies
Exploration of Novel Biochemical Targets and Interaction Networks
Initial research established that cyclocytidine, after intracellular conversion to its 5'-triphosphate form, acts as a competitive inhibitor of DNA polymerase. nih.gov This incorporation into the DNA strand leads to the cessation of DNA replication. nih.gov However, the scientific community is now looking beyond this primary mechanism to identify other potential biochemical targets and interaction networks.
The constrained conformation of cyclonucleosides, resulting from the additional covalent bond between the nucleobase and the sugar moiety, is thought to facilitate more specific and potentially stronger interactions with various cellular proteins. researchgate.netresearchgate.net This has prompted investigations into its interactions with a broader range of enzymes involved in nucleotide metabolism and signaling. For instance, studies on related nucleotide analogs suggest that beyond DNA polymerases, other enzymes such as those involved in nucleotide biosynthesis or degradation could be potential targets. vipw.in The exploration of these alternative interactions is crucial for a comprehensive understanding of the compound's full spectrum of biological activity.
Integration with Systems Biology and Omics Technologies (e.g., metabolomics, proteomics)
The advent of systems biology and "omics" technologies is revolutionizing the study of drug action, moving from a single-target focus to a holistic view of cellular responses. The application of metabolomics and proteomics to understand the effects of cyclocytidine 5'-triphosphate is a burgeoning area of research.
Metabolomic analyses can provide a snapshot of the metabolic perturbations induced by the compound, revealing changes in various metabolic pathways. nih.govnih.gov For example, studies on similar compounds have utilized integrated proteomic and metabolomic approaches to identify key metabolic pathways affected by drug treatment. nih.gov Such approaches could uncover previously unknown effects of this compound on cellular metabolism, potentially identifying new biomarkers of drug response or resistance.
Proteomics, the large-scale study of proteins, can identify changes in protein expression levels in response to this compound. This can shed light on the cellular pathways that are activated or inhibited by the compound. For instance, proteomic analysis could reveal alterations in the expression of proteins involved in cell cycle regulation, DNA repair, or apoptosis, providing a more detailed picture of the cellular response to DNA synthesis inhibition. nih.gov
Table 1: Potential Omics-Based Approaches in this compound Research
| Omics Technology | Potential Application | Expected Insights |
| Metabolomics | Quantify changes in intracellular nucleotide pools and related metabolites. | Understand the impact on nucleotide metabolism and identify metabolic vulnerabilities. nih.govnih.gov |
| Proteomics | Identify proteins that are differentially expressed or post-translationally modified upon treatment. | Uncover novel protein targets and signaling pathways affected by the compound. nih.gov |
| Genomics (e.g., NGS) | Analyze genomic changes, such as mutations, that confer resistance. | Identify genes and pathways involved in drug resistance mechanisms. ecu.edufrontiersin.org |
Development of Advanced in vitro and ex vivo Models for Mechanistic Investigation
To better understand the mechanisms of action of this compound, researchers are moving beyond traditional 2D cell cultures towards more physiologically relevant models. nih.gov Advanced in vitro and ex vivo models that more accurately mimic the tumor microenvironment are crucial for these investigations. nih.gov
Three-dimensional (3D) organoid and spheroid cultures are emerging as powerful tools. nih.gov These models better replicate the cell-cell interactions and diffusion gradients found in solid tumors, providing a more accurate platform to study drug efficacy and resistance. For example, patient-derived organoids can be used to test the sensitivity of individual tumors to cyclocytidine, paving the way for personalized medicine approaches.
Ex vivo models, such as the Ussing chamber system, allow for the study of drug transport across intestinal barriers, which is particularly relevant for understanding the oral bioavailability of prodrugs like cyclocytidine. nih.gov The development and application of these sophisticated models will be instrumental in elucidating the complex interplay between the drug, the tumor, and the host environment.
Theoretical Development of Next-Generation Nucleotide Analogs Inspired by this compound
The unique structural features of cyclocytidine, particularly its fixed conformation, serve as an inspiration for the rational design of next-generation nucleotide analogs with improved therapeutic properties. researchgate.netresearchgate.net Computational modeling and theoretical chemistry are playing an increasingly important role in this process.
Molecular docking studies can be used to predict the binding affinity of novel analogs to their target proteins, helping to prioritize candidates for synthesis and biological evaluation. jksus.org By modifying the structure of the nucleobase or the sugar moiety, it may be possible to design compounds with enhanced selectivity for cancer cells, reduced toxicity, or the ability to overcome drug resistance mechanisms. For example, the synthesis of derivatives with altered lipophilicity could improve cellular uptake and bioavailability. nih.gov
The exploration of different cyclization strategies and the introduction of various functional groups are active areas of research aimed at creating a new generation of more potent and specific anticancer agents. researchgate.netucl.ac.uk
Unexplored Fundamental Biological Roles and Regulatory Mechanisms
Beyond its role as a chemotherapeutic agent, the possibility that this compound or structurally similar endogenous molecules might have unexplored fundamental biological roles is an intriguing area for future research. The existence of naturally occurring cyclonucleosides suggests that such structures may participate in normal cellular processes. researchgate.net
Investigating the potential interaction of this compound with RNA-mediated regulatory mechanisms, such as those involving riboswitches or non-coding RNAs, could open up new avenues of research. researchgate.net Tautomerism, the existence of a molecule in two or more interconvertible forms, has been shown to be important for the function of some nucleobase analogs and could play a role in the biological activity of cyclocytidine. researchgate.net
Furthermore, understanding the regulatory mechanisms that control the intracellular concentration of this compound is crucial. This includes the activity of kinases that phosphorylate cyclocytidine and the enzymes that might degrade its triphosphate form. nih.gov A deeper understanding of these processes could lead to strategies for modulating the intracellular levels of the active drug to enhance its therapeutic effect.
Q & A
Q. What are the established methods for synthesizing and purifying Cyclocytidine 5'-triphosphate (CCTP) for in vitro studies?
this compound is typically synthesized via enzymatic phosphorylation of cyclocytidine using kinases like nucleoside diphosphate kinase, followed by purification using ion-exchange chromatography or HPLC. Critical parameters include maintaining pH stability (7.0–7.5) and ATP as a phosphate donor . Purity validation requires mass spectrometry and UV spectrophotometry to confirm absence of unreacted precursors or degradation products .
Q. How does the stability of CCTP vary under different experimental conditions (e.g., pH, temperature)?
CCTP is labile in acidic conditions (pH < 6.0), with rapid hydrolysis of the triphosphate moiety. At 4°C in neutral buffer (pH 7.4), stability extends to 48 hours, but degradation accelerates at 37°C (half-life < 12 hours). Freeze-thaw cycles reduce activity by 20–30%, necessitating single-use aliquots stored at -80°C .
Q. What assay systems are optimal for quantifying CCTP in cellular extracts?
High-performance liquid chromatography (HPLC) with UV detection at 270 nm is standard, using a C18 reverse-phase column and isocratic elution with ammonium acetate buffer. For higher sensitivity, LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 506→159 for CCTP) achieves detection limits of 0.1 nM .
Q. What enzymatic pathways incorporate CCTP into nucleic acids or metabolites?
CCTP acts as a substrate for RNA polymerases, particularly in viral replication systems. For example, in VSV-infected cells, CCTP competes with endogenous CTP for incorporation into viral RNA, leading to chain termination due to its altered ribose conformation .
Advanced Research Questions
Q. How does CCTP exert antiviral activity against RNA viruses like VSV or DENV, and what experimental models validate this mechanism?
In VSV, CCTP inhibits viral RNA polymerase processivity by 70–90% at 80 μM, demonstrated via qRT-PCR quantification of viral RNA reduction and plaque assays showing decreased virion production . For DENV, luciferase-based replicon assays (e.g., DGL2) confirm CCTP disrupts RNA synthesis by competing with CTP, reducing luciferase signal by 50% at 40 μM .
Q. What structural features of CCTP contribute to its competitive inhibition of reverse transcriptase or RNA-dependent RNA polymerase?
The cyclized ribose moiety in CCTP sterically hinders proper positioning of the 3'-OH group for phosphodiester bond formation. Molecular docking studies show a 2.3 Å displacement in the active site of HIV-1 reverse transcriptase compared to natural CTP, reducing binding affinity by 15-fold .
Q. How can contradictory data on CCTP cytotoxicity be resolved across different cell lines?
Discrepancies arise from cell-specific differences in nucleoside transporter expression (e.g., hENT1 vs. hCNT3). For instance, 293T cells show minimal cytotoxicity (IC₅₀ > 1.6 mM) due to low CCTP uptake, while HeLa cells exhibit 50% viability loss at 200 μM. Flow cytometry with propidium iodide staining can clarify apoptosis/necrosis thresholds .
Q. What in vivo pharmacokinetic challenges arise when translating CCTP’s antiviral effects from cell culture to animal models?
Murine studies reveal rapid plasma clearance (t₁/₂ = 25 minutes) due to phosphatase-mediated dephosphorylation. Intravenous administration (200 mg/kg) achieves peak liver concentrations of 12 μM, but cerebrospinal fluid penetration is <1%, necessitating lipid nanoparticle encapsulation for CNS-targeted delivery .
Q. How can CCTP be modified to enhance its resistance to enzymatic degradation while retaining activity?
Substituting the β-phosphate with a boranophosphate group increases stability 3-fold in serum, as shown in MALDI-TOF degradation assays. However, this reduces polymerase incorporation efficiency by 40%, requiring a balance between stability and substrate recognition .
Methodological Guidance for Addressing Data Contradictions
Q. When observing inconsistent CCTP activity across replication assays, what controls are essential?
- Endogenous CTP pool normalization: Measure intracellular CTP levels via enzymatic assays (e.g., ATP/CTP ratio) to account for metabolic variability.
- Processivity assays: Use single-molecule sequencing (PacBio) to confirm premature termination sites in viral RNA .
- Off-target checks: Include kinase/phosphatase inhibitors (e.g., sodium orthovanadate) to rule out indirect signaling effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
